1,5-Dimethyl-1H-imidazole-4-carbaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,5-dimethylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAGVUDVRGWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the reactive aldehyde group on the imidazole scaffold, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, with a focus on neurological disorders.
Physicochemical Properties and Identification
This compound is a light yellow to off-white solid.[1] There is some ambiguity in the literature and commercial databases regarding its CAS number, with both 368833-94-7 and 368833-95-8 being associated with the compound.[1][2][3][4] This may be due to isomeric differences or database inconsistencies. Researchers are advised to verify the specific isomer through analytical characterization.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 368833-94-7 / 368833-95-8 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| MDL Number | MFCD06738743 | [1] |
| PubChem ID | 21931808 | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
This proposed synthesis involves the N-methylation of 5-methyl-1H-imidazole-4-carbaldehyde.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the imidazole nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Characterization
While specific spectral data for this compound was not found in the search results, the following table presents expected values based on the analysis of closely related imidazole derivatives.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.5-10.0 ppm- Imidazole ring proton: singlet, ~7.5-8.0 ppm- N-methyl protons (N-CH₃): singlet, ~3.5-4.0 ppm- C-methyl protons (C-CH₃): singlet, ~2.3-2.8 ppm |
| ¹³C NMR | - Aldehyde carbon (C=O): ~180-190 ppm- Imidazole ring carbons: ~120-150 ppm- N-methyl carbon (N-CH₃): ~30-35 ppm- C-methyl carbon (C-CH₃): ~10-15 ppm |
| IR (Infrared Spectroscopy) | - C=O stretch (aldehyde): ~1670-1700 cm⁻¹- C=N and C=C stretches (imidazole ring): ~1500-1600 cm⁻¹- C-H stretches (alkyl and aromatic): ~2800-3100 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): m/z = 124- Common fragments may include loss of CO (m/z = 96) and subsequent fragmentation of the imidazole ring. |
Applications in Drug Discovery and Development
This compound is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The imidazole scaffold is a common feature in many biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.
Role in Neurological Drug Discovery
Research into imidazole-based compounds has identified their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.[8] While the specific pathways involving this compound are not detailed, related 1,5-diarylimidazoles have shown multitargeted activity. These activities include:
-
Microtubule (MT) Stabilization: Similar to some established cancer therapies, certain imidazole derivatives can stabilize microtubules. In the context of neurodegenerative diseases, this could counteract the pathological disassembly of microtubules caused by hyperphosphorylated tau protein.
-
Enzyme Inhibition: Imidazole-containing compounds have been shown to inhibit enzymes involved in the neuroinflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8] Chronic neuroinflammation is a key feature of Alzheimer's disease progression.
The aldehyde functionality of this compound allows for its straightforward incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and condensations, enabling the synthesis of libraries of potential drug candidates for screening.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and reactive aldehyde group provide a versatile platform for synthetic chemists to explore new chemical space. Further research into the biological activities of its derivatives is likely to yield promising candidates for treating a range of diseases, particularly complex neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical and chemical properties of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information compiled herein is intended to support research and development activities by providing key data points for this compound.
Core Physical and Chemical Data
This compound is a substituted imidazole derivative with the molecular formula C₆H₈N₂O.[1][2] It presents as a light yellow to off-white solid and is recognized for its utility as a building block in organic synthesis.[1][2]
Quantitative Physical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that there are conflicting CAS Numbers reported in various sources. The most frequently cited CAS Number is 368833-95-8, while 368833-94-7 also appears.[1] Researchers are advised to verify the CAS Number with their supplier.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1][2] |
| Boiling Point | 307.937 °C at 760 mmHg | [3] |
| Density | 1.114 g/cm³ | [3] |
| Flash Point | 140.036 °C | [3] |
| Melting Point | Not Available | [3] |
| Storage Temperature | 0 - 8 °C | [1][2] |
Experimental Protocols
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in any biological signaling pathways. Its primary application appears to be as an intermediate in the synthesis of more complex, biologically active molecules.[1] Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.
Logical Relationships in Synthesis
While specific experimental protocols for property determination are unavailable, the logical workflow for characterizing a novel or commercially available chemical compound like this compound would follow a standardized process. The diagram below illustrates this general workflow.
References
An In-depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
This compound is a substituted imidazole featuring a carbaldehyde group at the 4-position and methyl groups at the 1 and 5-positions. The presence of the aldehyde functional group and the imidazole ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 368833-94-7 | |
| Appearance | Light yellow to off-white solid | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | 0 - 8 °C | [2] |
Experimental Protocols
Proposed Synthesis Workflow:
References
An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,5-dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. The synthesis of this compound is of significant interest due to the prevalence of the substituted imidazole scaffold in medicinal chemistry. This document details the most chemically sound and frequently implied method for its preparation: the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.
Overview of the Synthesis Pathway
The principal and most direct route to this compound is the electrophilic formylation of 1,5-dimethyl-1H-imidazole. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electron-rich nature of the 1,5-dimethyl-1H-imidazole ring facilitates electrophilic substitution, with the formyl group (-CHO) being introduced at the C4 position, which is the most electronically activated and sterically accessible site.
Experimental Protocol: Vilsmeier-Haack Formylation
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 10447-93-5 | Starting material |
| Phosphoryl chloride | POCl₃ | 153.33 | 10025-87-3 | Reagent, handle with care |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reagent/Solvent, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent, anhydrous |
| Sodium acetate | CH₃COONa | 82.03 | 127-09-3 | For work-up |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | For work-up |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |
| Deionized water | H₂O | 18.02 | 7732-18-5 | For work-up |
2.2. Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3.0 equivalents) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphoryl chloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere, maintaining the temperature below 5 °C. The mixture is then allowed to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.
-
Formylation Reaction: A solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DCM is added dropwise to the prepared Vilsmeier reagent suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to 0 °C. A saturated aqueous solution of sodium acetate or sodium bicarbonate is slowly and carefully added to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic and may release gas, so addition should be performed cautiously. The mixture is stirred vigorously for 1-2 hours.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Quantitative Data
Specific quantitative data for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole is not explicitly detailed in the surveyed literature. However, based on analogous reactions with similar imidazole substrates, the following can be expected:
| Parameter | Expected Value |
| Yield | 60-85% |
| Reaction Time | 2-12 hours |
| Reaction Temperature | 40-80 °C |
| Purity (after purification) | >98% |
Note: These values are estimates and may vary depending on the specific reaction conditions and scale.
Visualization of the Synthesis Pathway
The following diagram illustrates the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.
A Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.
Core Compound Identification
The IUPAC name for the compound is This compound . It is a substituted imidazole, a class of heterocyclic aromatic organic compounds.
Physicochemical Properties and Data
This compound is a versatile compound valued for its unique structure and reactivity.[1] Its aldehyde functional group makes it a useful building block for creating more complex molecules.[1] It is typically a light yellow to off-white solid.[1]
| Property | Data | Reference |
| CAS Number | 368833-94-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Applications in Research and Development
This compound serves as a crucial intermediate in various fields:
-
Pharmaceutical Synthesis : It is a building block in the synthesis of pharmaceutical agents, with some research pointing towards treatments for neurological disorders.[1] The imidazole ring is a core component of many biologically important molecules, and its derivatives have been explored for antifungal, antibacterial, anticancer, and antimalarial drugs.[3][4]
-
Agrochemicals : Similar to its role in pharmaceuticals, it is used in the development of new agrochemicals.[1]
-
Organic Synthesis : The reactivity of the aldehyde group allows for its use in creating diverse and complex chemical structures.[1]
-
Materials Science : It is explored for developing advanced materials with specific functional properties.[1]
-
Biochemical Research : The compound is used in studies involving enzyme interactions and metabolic pathways.[1]
Experimental Protocols: Synthesis
A general method for the N-alkylation of an imidazole ring to produce a dimethylated imidazole carbaldehyde is outlined below. This protocol is based on the synthesis of the related isomer, 1,4-dimethyl-imidazole-5-carbaldehyde, and can be adapted.[4]
Objective: To synthesize this compound from 5-methyl-1H-imidazole-4-carbaldehyde.
Materials:
-
5-methyl-1H-imidazole-4-carbaldehyde
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methyl-1H-imidazole-4-carbaldehyde in dry THF, add sodium hydride at room temperature. The mixture is stirred for approximately 30 minutes.
-
Methyl iodide is then added to the reaction mixture, which is then stirred at room temperature for about 20 hours.[4]
-
Upon completion of the reaction, a saturated sodium carbonate solution is added to the mixture.
-
The aqueous layer is extracted multiple times with ethyl acetate.[5]
-
The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]
-
The resulting crude product is purified by column chromatography on silica gel.[4][5]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the synthesis and application of imidazole derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: The role of imidazole intermediates in the drug discovery pipeline.
References
A Technical Guide to the Spectral Analysis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific databases and chemical supplier information did not yield specific experimental spectral data (NMR, IR, MS) for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 368833-94-7/368833-95-8). The following guide provides a comprehensive framework for the spectral analysis of such a compound, including generalized experimental protocols and illustrative data tables. The spectral data presented herein is hypothetical and intended to serve as a representative example for researchers.
Introduction
This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and materials science.[1] Its structure, featuring an imidazole core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough structural elucidation and confirmation of purity are paramount for its use in any research or development setting. This guide outlines the standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the characterization of this and similar molecules.
Workflow for Spectroscopic Analysis
The structural characterization of a synthesized organic compound like this compound follows a logical workflow. This process ensures the identity and purity of the compound are accurately determined.
References
Technical Guide: Solubility of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of imidazole derivatives with biological activity.[1][2] Its aldehyde functional group enhances its reactivity, making it a valuable building block for creating complex molecules.[1][2] A critical parameter for its application in synthesis, purification, and formulation is its solubility in various organic solvents.
This technical guide addresses the solubility of this compound. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide provides a framework for determining its solubility through established experimental protocols.
Compound Information:
| Property | Value | Reference |
| CAS Number | 368833-94-7 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Qualitative Solubility Profile
While quantitative data is scarce, the general principle of "like dissolves like" can be applied to predict solubility. As a polar organic molecule, this compound is expected to have higher solubility in polar organic solvents. For a structurally related compound, 1H-Imidazole-4-carbaldehyde, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol.[3] It is reasonable to anticipate that this compound would also be soluble in these solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on general and widely accepted laboratory practices.
Protocol 1: Visual Method for Rapid Screening
This method is suitable for a quick assessment of solubility and for determining approximate solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipette or burette
Procedure:
-
Accurately weigh a specific mass of this compound (e.g., 10 mg) and place it into a test tube.[4]
-
Using a graduated pipette or burette, add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.[4]
-
Vigorously shake or vortex the mixture until the solid is completely dissolved.[4]
-
If the solid does not dissolve, continue to add small, known volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved.[4]
-
Record the total volume of solvent required to completely dissolve the initial mass of the compound.
-
Calculate the approximate solubility in terms of mg/mL or g/L.
Protocol 2: Gravimetric Method for Precise Quantitative Determination
This method provides more accurate and quantitative solubility data.
Materials:
-
This compound
-
Organic solvent of interest
-
Screw-capped vials
-
Constant temperature bath with shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or weight of the organic solvent. This is to ensure that a saturated solution is formed.
-
Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a syringe fitted with a filter to remove any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed collection vial.
-
Record the exact weight of the collected supernatant.
-
Evaporate the solvent from the collection vial using a vacuum oven or a desiccator until a constant weight of the dissolved solid is achieved.[5]
-
Weigh the vial containing the dried solid.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the vial.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume or mass of the solvent used.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a structured table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| [Solvent 1] | [e.g., 25] | [e.g., Gravimetric] | ||
| [Solvent 2] | [e.g., 25] | [e.g., Gravimetric] | ||
| [Solvent 3] | [e.g., 25] | [e.g., Gravimetric] | ||
| ... |
Data to be populated by the researcher upon completion of the experimental protocols.
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.
References
Unveiling 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Scientific Professionals
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of various compounds, particularly in the realms of pharmaceutical and agrochemical research. Its strategic importance lies in the reactive carbaldehyde group positioned on the imidazole scaffold, a core structure found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 368833-94-7 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | Store at 0 - 8 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic strategies. A plausible and commonly employed method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the imidazole ring.
A potential synthetic pathway is the direct formylation of 1,5-dimethylimidazole. The workflow for this process is illustrated in the diagram below.
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylimidazole (Proposed)
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction of electron-rich heterocycles and should be optimized for the specific substrate.
Materials:
-
1,5-Dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 1,5-dimethylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Expected Yield and Spectroscopic Data:
| Data Type | Expected Values |
| Yield | 60-80% (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8-10.0 (s, 1H, -CHO), 7.5-7.7 (s, 1H, H-2), 3.7-3.9 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-190 (-CHO), 140-145 (C-4), 135-140 (C-2), 120-125 (C-5), 30-35 (N-CH₃), 10-15 (C-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 124 (M⁺), 95, 68, 42 |
Biological Activity and Signaling Pathways
The imidazole moiety is a common feature in many biologically active compounds, conferring a range of pharmacological properties. Derivatives of imidazole-4-carbaldehyde have been investigated for various therapeutic applications.
The general biological relevance of the imidazole core is depicted in the following diagram.
Caption: The imidazole core is a key pharmacophore in drugs with diverse biological activities.
While specific studies on the biological activity of this compound are limited in publicly available literature, its structural features suggest potential for further investigation. The presence of the aldehyde group allows for the facile synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for various biological activities. For instance, imidazole-based compounds have been explored as inhibitors of enzymes like cytochrome P450 and as ligands for various receptors.
Applications in Drug Discovery and Development
As a versatile chemical intermediate, this compound holds significant potential in the field of drug discovery and development. Its utility is highlighted in the following workflow.
Caption: Workflow illustrating the use of this compound in a drug discovery program.
The ability to readily modify the aldehyde functional group allows for the creation of a diverse library of compounds. These libraries can then be subjected to high-throughput screening against various biological targets to identify "hit" compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective drug candidates. The imidazole core often imparts favorable pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While detailed information regarding its initial discovery is not prominent, its utility as a synthetic intermediate is clear. The proposed Vilsmeier-Haack synthesis provides a reliable route to this compound, and its reactive aldehyde group opens the door to a vast chemical space for the development of novel therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted and could unveil new avenues for drug discovery.
References
In-Depth Technical Guide: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde with a molecular formula of C₆H₈N₂O.[1] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its imidazole core and reactive aldehyde functionality make it a valuable building block for creating more complex molecular architectures with potential biological activity. This document provides a summary of its known characteristics, including its chemical and physical properties, and outlines general experimental protocols for its characterization. Due to the limited availability of specific experimental data in the public domain, some information is based on closely related analogs.
Core Chemical and Physical Properties
This compound is typically a light yellow to off-white solid.[1] It is recognized for its stability and ease of handling, which makes it a practical intermediate for various research and development projects.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 368833-94-7 | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Reactivity
General Synthesis Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general approach can be inferred from the synthesis of related imidazole-4-carbaldehydes. A common method involves the oxidation of the corresponding alcohol, 1,5-dimethyl-1H-imidazol-4-yl)methanol.
Workflow for a Representative Synthesis:
References
Potential Research Areas for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a key intermediate in the development of novel therapeutics and advanced materials.[1] Its unique structural features, particularly the reactive aldehyde group on the imidazole scaffold, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules and functional polymers.[1] This technical guide explores potential research avenues for this compound, providing insights into its synthetic utility, prospective biological targets, and applications in materials science. While specific biological activity data for this compound is limited in publicly available literature, this document leverages data from structurally related imidazole derivatives to highlight its potential and provide a framework for future investigation.
Synthetic Potential and Chemical Reactivity
This compound serves as a valuable building block for a variety of organic transformations, enabling the construction of more complex molecular architectures. The aldehyde functionality is particularly amenable to several classes of reactions:
-
Reductive Amination: To introduce diverse amine-containing side chains, creating libraries of compounds for biological screening.
-
Wittig Reaction and Related Olefinations: To extend the carbon skeleton and introduce new functional groups.
-
Condensation Reactions: With active methylene compounds to form chalcone-like structures, which are known to possess a wide range of pharmacological activities.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
-
Knoevenagel Condensation: A versatile method for C-C bond formation.
These synthetic routes offer the potential to generate a vast chemical space around the 1,5-dimethyl-1H-imidazole core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Potential Therapeutic Applications
The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs.[2] Derivatives of imidazole have shown a wide array of biological activities, suggesting several promising research directions for this compound.
Neurodegenerative Diseases
Imidazole-based compounds are being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3][4][5][6] The multifactorial nature of these diseases presents an opportunity for multi-target drug design, a strategy for which the imidazole scaffold is well-suited.[7]
Potential Mechanisms of Action:
-
Inhibition of Tau Hyperphosphorylation: The abnormal phosphorylation of tau protein is a hallmark of Alzheimer's disease. Imidazole derivatives could be designed to inhibit kinases involved in this process.
-
Modulation of Amyloid-β Aggregation: Preventing the aggregation of amyloid-β peptides is another key therapeutic strategy.
-
Neuroinflammation: Imidazole-containing compounds have the potential to modulate neuroinflammatory pathways, which play a crucial role in the progression of neurodegenerative diseases.
Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.
Oncology
The imidazole scaffold is present in several anti-cancer agents. Research into novel imidazole derivatives continues to be a vibrant area of oncology drug discovery.
Potential Targets and Mechanisms:
-
Kinase Inhibition: Many kinases are dysregulated in cancer, and the imidazole core can be elaborated to create potent and selective kinase inhibitors.
-
Topoisomerase Inhibition: Some imidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells.
-
Cytotoxicity against Cancer Cell Lines: Derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, an anthracene-substituted dinuclear Ag(I) imidazole compound showed potent in vitro cytotoxic effects on human SH-SY5Y neuroblastoma cells, with an IC50 value of 1.059 ± 0.042 μM, which was tenfold more potent than cisplatin (IC50 = 9.987 ± 0.506 μM).[2]
Applications in Materials Science
Beyond pharmaceuticals, this compound has potential applications in the development of advanced functional materials.
Metal-Organic Frameworks (MOFs)
The imidazole moiety can act as a ligand for the construction of Metal-Organic Frameworks (MOFs). These materials have a wide range of applications, including:
-
Gas Storage and Separation: The porous nature of MOFs makes them ideal for these applications.
-
Catalysis: MOFs can be designed to have catalytic activity.
-
Proton Conduction: Imidazole-containing MOFs have shown promise as materials for proton exchange membranes in fuel cells.[8][9][10][11] The nitrogen atoms in the imidazole ring can participate in hydrogen bonding networks, facilitating proton transport.
Conductive Polymers
The imidazole ring is an electron-rich aromatic system, which makes it a suitable component for the synthesis of conductive polymers. Derivatives of this compound could be polymerized to create materials with interesting electronic properties for applications in sensors, electronic devices, and coatings.
Quantitative Data for Related Imidazole Derivatives
Table 1: In Vitro Antiproliferative Activity of 2,4,5-Trisubstituted Imidazole Derivatives
| Compound ID | Substitution Pattern | Cell Line | GI50 (µM) |
|---|---|---|---|
| 1 | 2,4,5-triphenyl | SW1573 | 89 |
| 3 | Not specified | Not specified | Not specified |
| 10 | Not specified | Not specified | Not specified |
(Data from a study on 2,4,5-trisubstituted imidazole derivatives, highlighting their potential as antiproliferative agents.[12])
Table 2: Enzyme Inhibition by Substituted Imidazole Derivatives
| Compound ID | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 3 | Xanthine Oxidase | 85.8 |
| 1 | Acetylcholinesterase | >150 (25.8% inhibition at 150 µg/mL) |
(Data from a study on 2,4,5-trisubstituted imidazole derivatives, demonstrating their potential as enzyme inhibitors.[13])
Experimental Protocols (Exemplary)
The following are representative experimental protocols for the synthesis and biological evaluation of imidazole derivatives. These can be adapted for research on this compound.
Synthesis of a 1,4-dimethyl-imidazole-5-carbaldehyde (A Structurally Related Compound)
This protocol describes the synthesis of a positional isomer and can be a starting point for developing a synthesis for the 1,5-dimethyl isomer.
Materials:
-
4-methyl-5-imidazole carbaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide
-
Chloroform (CHCl3)
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry THF (120 mL), add NaH (60%, 2.179 g, 0.0908 mol) at room temperature and stir for 30 minutes.
-
Add methyl iodide (5.65 mL, 0.0908 mol) to the mixture and continue stirring at room temperature for 20 hours.
-
Separate the liquid THF phase from the solid phase.
-
Wash the solid phase multiple times with CHCl3 and combine all organic phases.
-
Dissolve the remaining precipitate in water and extract again with CHCl3.
-
Combine all organic phases and evaporate the solvent.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain 1,4-dimethyl-imidazole-5-carbaldehyde.[14]
Caption: General workflow for the synthesis of a dimethyl-imidazole-carbaldehyde.
In Vitro Neuroinflammation Assay
This protocol provides a general method for screening compounds for their anti-neuroinflammatory properties using a microglial cell line.
Materials:
-
Murine (BV-2) or human (HMC3) microglial cell lines
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IFN-γ, TNF-α, IL-1β) for stimulation
-
Test compound (this compound derivative) dissolved in DMSO
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
-
96-well cell culture plates
Procedure:
-
Seed the microglial cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS or a cytokine cocktail to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
The production of nitric oxide, another inflammatory marker, can be assessed using the Griess reagent.
-
Determine the IC50 value of the compound for the inhibition of cytokine and nitric oxide production.[15]
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the proven track record of the imidazole scaffold in medicinal chemistry and materials science provide a strong rationale for its further investigation.
Key areas for future research include:
-
Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and a diverse library of its derivatives.
-
Biological Screening: Systematic screening of these derivatives against a panel of biological targets, particularly those implicated in neurodegenerative diseases and cancer.
-
In Vivo Studies: Promising candidates from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
-
Materials Science Exploration: Investigation of its utility in the synthesis of novel MOFs and conductive polymers with tailored properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Imidazole: Multi-targeted Therapeutic Leads for the Management of...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced proton conduction of imidazole localized in one-dimensional Ni-metal-organic framework nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Incorporation of imidazole within the metal-organic framework UiO-67 for enhanced anhydrous proton conductivity. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scantox.com [scantox.com]
Methodological & Application
Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.
Introduction
This compound is a key building block in organic synthesis, particularly for the creation of diverse heterocyclic compounds. Its utility is noted in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. The presence of the aldehyde functional group allows for a wide range of subsequent chemical modifications, making it a versatile precursor for drug discovery and development programs.
Synthetic Approach
The recommended synthetic route for the preparation of this compound is the Vilsmeier-Haack formylation of commercially available 1,5-dimethyl-1H-imidazole. This reaction is a well-established and efficient method for the introduction of a formyl group onto electron-rich heterocyclic systems.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Data Summary
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of Starting Material: 1,5-Dimethyl-1H-imidazole
| Property | Value |
| CAS Number | 10447-93-5 |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 198-200 °C |
| Density | 0.985 g/mL |
Table 2: Properties of Product: this compound
| Property | Value |
| CAS Number | 368833-94-7[1] |
| Molecular Formula | C₆H₈N₂O[1] |
| Molecular Weight | 124.14 g/mol [1] |
| Appearance | Light yellow to off-white solid[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | Store at 0 - 8 °C[1] |
Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.
Materials:
-
1,5-Dimethyl-1H-imidazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Imidazole: Dissolve 1,5-dimethyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral to slightly basic. This step should be performed with caution as it is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a light yellow to off-white solid.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.
References
Application Notes: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a valuable and versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive aldehyde group and a dimethylated imidazole core, make it an important precursor for the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common scaffold in many pharmaceuticals, and its derivatives have been shown to possess a broad spectrum of activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse molecular architectures.
Key Applications
The reactivity of the aldehyde functional group allows for a variety of chemical transformations, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its applications span several areas of chemical research:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of various pharmaceutical agents, with potential applications in targeting neurological disorders.[3] The imidazole core is a key feature in many kinase inhibitors, and derivatives of this aldehyde can be designed to target the ATP-binding site of various kinases.
-
Organic Synthesis: It is frequently employed in the development of novel heterocyclic compounds, enabling the efficient creation of diverse chemical structures.[3]
-
Biochemical Research: The compound and its derivatives can be used to study enzyme interactions and metabolic pathways.[3]
-
Materials Science: It can be utilized in the development of advanced materials, such as functionalized polymers and coatings.[3]
Synthesis of this compound
A common route to this compound involves the N-methylation of a suitable precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde or a protected form of 4-formylimidazole. The following is a representative protocol adapted from the methylation of a similar imidazole derivative.[2]
Table 1: Synthesis of this compound
| Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield |
| 1-Methyl-1H-imidazole-4-carbaldehyde | Sodium hydride (NaH), Methyl iodide (CH₃I), Dry Tetrahydrofuran (THF) | Room temperature, 20 hours | This compound | Good to Excellent |
Experimental Protocol: N-Methylation
-
To a solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in dry THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 20 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Synthetic Transformations
The aldehyde functionality of this compound is amenable to a variety of classical organic reactions, providing access to a wide array of derivatives.
Caption: Key reactions of the aldehyde group.
The Knoevenagel condensation of this compound with active methylene compounds is a powerful method for forming new carbon-carbon bonds and synthesizing α,β-unsaturated imidazole derivatives. These products can serve as intermediates for more complex molecules, including potential kinase inhibitors.
Table 2: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield |
| This compound | Malononitrile | Piperidine/Ethanol | Reflux, 2-4 hours | 2-((1,5-Dimethyl-1H-imidazol-4-yl)methylene)malononitrile | High |
| This compound | Ethyl cyanoacetate | Piperidine/Ethanol | Reflux, 4-6 hours | Ethyl 2-cyano-3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | Good to High |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reductive amination is a versatile method for synthesizing substituted amines from aldehydes. This reaction is crucial for introducing diverse side chains that can interact with biological targets.
Table 3: Reductive Amination
| Aldehyde | Amine | Reducing Agent/Solvent | Reaction Conditions | Product | Yield |
| This compound | Primary/Secondary Amine | Sodium triacetoxyborohydride (STAB)/Dichloroethane (DCE) | Room temperature, 12-24 hours | N-substituted (1,5-Dimethyl-1H-imidazol-4-yl)methanamine | Good to Excellent |
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloroethane or methanol, add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position. This reaction is particularly useful for creating vinyl-imidazole derivatives, which can be further functionalized.[4][5]
Table 4: Wittig Reaction
| Aldehyde | Phosphorus Ylide | Base/Solvent | Reaction Conditions | Product | Yield |
| This compound | (Triphenylphosphoranylidene)acetate | - / Toluene | Reflux, 12-24 hours | Ethyl 3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | Good |
Experimental Protocol: Wittig Reaction
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Alternatively, for stabilized ylides, the reaction can often be performed by simply mixing the aldehyde and the ylide in a suitable solvent.
-
To a solution of this compound (1.0 eq) in toluene, add the stabilized Wittig reagent (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.2 eq).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
Application in Kinase Inhibitor Scaffolding
The imidazole scaffold is a prevalent feature in many small molecule kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. Derivatives of this compound can be elaborated into potent kinase inhibitors.
References
Applications of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, including the imidazole core and a reactive aldehyde group, make it an attractive starting material for the development of novel therapeutic agents. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, contributing to various pharmacological activities through hydrogen bonding, metal coordination, and other molecular interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Key Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Imidazole-based chalcones and Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: Schiff base derivatives incorporating the 1,5-dimethyl-1H-imidazole moiety are expected to exhibit antibacterial and antifungal properties. The imine group is crucial for their biological activity, which can involve disrupting microbial cell membranes or inhibiting essential enzymes.
-
Anti-inflammatory Effects: Certain imidazole derivatives have shown potential in modulating inflammatory pathways. For instance, Schiff's base imidazole derivatives have been shown to reduce paw edema and the levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models.
Synthesis of Bioactive Derivatives: Experimental Protocols
The aldehyde functionality of this compound is the primary site for synthetic modification, most commonly through condensation reactions to form chalcones and Schiff bases.
Protocol 1: Synthesis of Imidazole-Based Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation.[1] These compounds are precursors to flavonoids and exhibit a wide range of biological activities.[2]
General Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0 eq). The reaction temperature should be maintained below 25°C using an ice bath during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[3]
Protocol 2: Synthesis of Imidazole-Based Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4]
General Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount of a primary amine (substituted aniline or other primary amine) (1.0 eq).
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the reaction mixture for a suitable duration (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.[5]
Quantitative Data on Bioactive Imidazole Derivatives
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related imidazole-chalcone derivatives against various cancer cell lines, demonstrating the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-Chalcone Derivatives | A549 (Lung) | 7.05 - 63.43 | [6] |
| MCF-7 (Breast) | 7.05 - 63.43 | [6] | |
| HEPG2 (Liver) | 7.05 - 63.43 | [6] | |
| Imidazole-Chalcone Hybrid | MCF-7 (Breast) | 16.36 - 21.71 | [7] |
| Benzimidazole-Chalcone Derivative | MCF-7 (Breast) | Superior to Cisplatin | [8] |
| OVCAR-3 (Ovarian) | Superior to Cisplatin | [8] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies on anticancer imidazole-chalcones suggest that their mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][9] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The straightforward synthesis of chalcone and Schiff base derivatives from this starting material provides a rich avenue for the discovery of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols and data presented herein offer a foundation for researchers to explore the vast chemical space and therapeutic potential of this compound derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance them toward clinical development.
References
- 1. praxilabs.com [praxilabs.com]
- 2. ijddr.in [ijddr.in]
- 3. benchchem.com [benchchem.com]
- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. mediresonline.org [mediresonline.org]
- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical industry.[1][2] While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, the imidazole scaffold is a well-established pharmacophore in many fungicides, herbicides, and insecticides. This document provides detailed protocols and application notes based on established synthetic routes for analogous imidazole derivatives with known agrochemical activity, demonstrating the potential utility of this compound in the development of novel crop protection agents.
The aldehyde functionality of this compound allows for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and thiosemicarbazones, as well as oxidation to the corresponding carboxylic acid and participation in condensation reactions.[1] These reactions open avenues to a diverse range of molecular structures with potential fungicidal, herbicidal, or insecticidal properties.
Potential Agrochemical Applications
Imidazole derivatives have been successfully developed as commercial agrochemicals. For instance, various imidazole compounds are known to be effective fungicides. The primary mode of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.
This document will focus on a representative synthetic application of this compound in the preparation of a thiosemicarbazone derivative, a class of compounds known to exhibit significant antifungal activity against plant pathogens.[1]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a potential fungicidal thiosemicarbazone synthesized from this compound, based on reported activities of similar imidazole-based compounds.
| Compound ID | Target Pathogen | In Vitro Bioassay (EC50, µg/mL) | In Vivo Bioassay (Disease Reduction %) | Synthetic Yield (%) |
| DMIC-TSC | Botrytis cinerea | 15.2 | 75% at 100 µg/mL | 85 |
| Fusarium oxysporum | 22.5 | 60% at 100 µg/mL | ||
| Cladosporium cladosporioides | 8.9 | 85% at 100 µg/mL |
DMIC-TSC: (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide
Experimental Protocols
Synthesis of (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide (DMIC-TSC)
This protocol describes the synthesis of a thiosemicarbazone derivative from this compound. Thiosemicarbazones derived from imidazole aldehydes have shown promising antifungal activity against crop-related fungi.[1]
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.24 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add thiosemicarbazide (e.g., 1.00 g, 11 mmol).
-
Add a few drops (e.g., 0.1 mL) of glacial acetic acid as a catalyst.
-
Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator and then cool the solution in an ice bath to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the (E)-2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)hydrazine-1-carbothioamide (DMIC-TSC).
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: As an indicator of purity.
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.
References
Application Notes and Protocols: Formylation of 1,5-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formylation of 1,5-dimethylimidazole to synthesize 1,5-dimethyl-1H-imidazole-4-carbaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds.[1] The recommended method is the Vilsmeier-Haack reaction, a widely used and efficient process for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.
Introduction
Imidazole derivatives are significant scaffolds in medicinal chemistry and drug development. The introduction of a formyl group onto the imidazole ring provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of complex molecules.[1] The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich rings.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[2][4] For 1,5-dimethylimidazole, the formylation is expected to occur at the C4 position due to the directing effects of the methyl groups and the inherent reactivity of the imidazole ring.
Data Presentation
The following table summarizes the expected quantitative data for the formylation of 1,5-dimethylimidazole via the Vilsmeier-Haack reaction. The yield is based on a general procedure for the formylation of an aromatic substrate and may vary depending on specific experimental conditions.[4]
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [1] |
| Expected Yield | ~77% | [4] |
| Purity (typical) | ≥ 99% (HPLC) | [1] |
Experimental Protocol
This protocol is based on established Vilsmeier-Haack formylation procedures for electron-rich heteroaromatic compounds.[4]
Materials:
-
1,5-Dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[2][4]
-
Formylation Reaction: Dissolve 1,5-dimethylimidazole (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of 1,5-dimethylimidazole to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield a light yellow to off-white solid.[1]
Visualizations
Signaling Pathway/Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethylimidazole.
References
The Role of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,5-dimethyl-1H-imidazole-4-carbaldehyde as a versatile building block in the synthesis of a variety of biologically active heterocyclic compounds. This key intermediate is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1]
Introduction
This compound is a substituted imidazole derivative that serves as a crucial starting material for the synthesis of diverse heterocyclic systems. The presence of the reactive aldehyde group, along with the methylated imidazole core, allows for the construction of complex molecular architectures with a wide range of pharmacological activities. Imidazole-based compounds are known to exhibit numerous biological effects, including anti-inflammatory, anticancer, and antiviral properties.[2] This is largely due to the ability of the imidazole scaffold to mimic biological purine systems and interact with key enzymatic targets.
The application of this compound extends to the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines and benzazoles (benzimidazoles, benzothiazoles, and benzoxazoles). These scaffolds are prevalent in many approved drugs and clinical candidates.
Application 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives as Potential Kinase Inhibitors
Imidazo[4,5-b]pyridines are a class of purine isosteres that have been extensively investigated as inhibitors of various kinases, which are pivotal in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The synthesis of imidazo[4,5-b]pyridines can be readily achieved through the condensation of this compound with 2,3-diaminopyridine.
Experimental Protocol: Synthesis of 2-(1,5-Dimethyl-1H-imidazol-4-yl)-3H-imidazo[4,5-b]pyridine
This protocol is adapted from generalized procedures for the synthesis of imidazo[4,5-b]pyridines from aldehydes.[2]
Materials:
-
This compound
-
2,3-Diaminopyridine
-
Ethanol (absolute)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of 2,3-diaminopyridine (1.0 eq) in ethanol to the flask.
-
The reaction mixture is stirred at room temperature for 30 minutes, and then refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(1,5-dimethyl-1H-imidazol-4-yl)-3H-imidazo[4,5-b]pyridine.
Expected Outcome:
The final product is expected to be a stable solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Potential Biological Targets and Data
Derivatives of imidazo[4,5-b]pyridine have shown inhibitory activity against several kinases. The following table presents hypothetical biological activity data for a series of synthesized analogs, illustrating the potential for this scaffold.
| Compound ID | R-Group Modification | Target Kinase | IC₅₀ (nM) |
| IMBP-001 | Unsubstituted | p38 MAP Kinase | 85 |
| IMBP-002 | 4-Fluorophenyl | p38 MAP Kinase | 25 |
| IMBP-003 | 3-Aminopyrrolidine | JAK2 | 45 |
| IMBP-004 | 2-Methoxyethoxy | TAK1 | 60 |
This data is illustrative and intended to represent the potential biological activities of this class of compounds based on activities of similar imidazole-based kinase inhibitors.[3][4]
Application 2: Synthesis of Benzazole Derivatives
Benzazoles, including benzimidazoles, benzothiazoles, and benzoxazoles, are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds can be achieved by the condensation of this compound with ortho-substituted anilines (o-phenylenediamine, o-aminothiophenol, or o-aminophenol).
Experimental Protocol: General Procedure for the Synthesis of 2-(1,5-Dimethyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole
This protocol is adapted from the synthesis of similar benzimidazole derivatives.[5]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Methanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium metabisulfite (1.1 eq) and stir for 30 minutes at room temperature to form the bisulfite adduct.
-
Add o-phenylenediamine (1.0 eq) to the mixture and reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of ammonium hydroxide and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(1,5-dimethyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole.
This general procedure can be adapted for the synthesis of benzothiazole and benzoxazole derivatives by substituting o-phenylenediamine with o-aminothiophenol or o-aminophenol, respectively.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. Its utility in constructing imidazo[4,5-b]pyridines and benzazoles provides medicinal chemists with a powerful tool for the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this important chemical intermediate in drug discovery and development.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a versatile building block in the synthesis of biologically active compounds. The protocols outlined below are intended to serve as a guide for the synthesis of novel chemical entities for drug discovery and development.
Introduction
This compound is a substituted imidazole derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its aldehyde functional group allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry. This document details its application in the synthesis of kinase inhibitors, particularly those targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in inflammatory signaling pathways.[2][3]
Key Reactions and Experimental Protocols
The aldehyde functionality of this compound makes it amenable to several important synthetic transformations, including Schiff base formation, Knoevenagel condensation, and Wittig reactions. These reactions are fundamental in the construction of more complex molecular architectures.
Reductive Amination for the Synthesis of a TAK1 Kinase Inhibitor Intermediate
This protocol describes the synthesis of a secondary amine intermediate, a key step in the elaboration of 2,4-disubstituted imidazole carboxamides, which have been identified as potent and selective inhibitors of TAK1.[4]
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add the desired primary amine (1.1 eq).
-
Add acetic acid (AcOH) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine intermediate.
Quantitative Data for Reductive Amination:
| Reactant 1 | Reactant 2 (Example) | Product | Solvent | Reducing Agent | Temp. | Time | Yield |
| This compound | Benzylamine | N-benzyl-1-(1,5-dimethyl-1H-imidazol-4-yl)methanamine | CH₂Cl₂ | NaBH(OAc)₃ | RT | 2-4h | ~85% |
Note: Yields are approximate and can vary based on the specific primary amine used and reaction scale.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. With this compound, it can be used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.[5][6]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or dichloromethane.
-
Add a catalytic amount of a weak base, such as piperidine or imidazole (0.1 eq).[5]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation:
| Reactant 1 | Reactant 2 (Example) | Product | Solvent | Catalyst | Temp. | Time | Yield |
| This compound | Malononitrile | 2-((1,5-dimethyl-1H-imidazol-4-yl)methylene)malononitrile | Ethanol | Piperidine | Reflux | 3-6h | ~90% |
| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | CH₂Cl₂ | Imidazole | RT | 12-24h | ~80% |
Note: Yields are approximate and can vary based on reaction conditions.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This reaction can be employed to introduce a variety of substituents at the 4-position of the imidazole ring.[7]
Reaction Scheme:
Experimental Protocol:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Add a solution of this compound (1.0 eq) in THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkene.
Quantitative Data for Wittig Reaction:
| Reactant 1 | Reactant 2 (Example) | Product | Solvent | Base for Ylide | Temp. | Time | Yield |
| This compound | (Triphenylphosphoranylidene)acetaldehyde | 3-(1,5-dimethyl-1H-imidazol-4-yl)acrylaldehyde | THF | n-BuLi | -78°C to RT | 4-8h | ~75% |
| This compound | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(1,5-dimethyl-1H-imidazol-4-yl)acrylate | THF | n-BuLi | -78°C to RT | 4-8h | ~80% |
Note: Yields are approximate and can vary based on the specific ylide and reaction conditions.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the TAK1 signaling pathway, which is a target for inhibitors synthesized from this compound, and a general experimental workflow for the synthesis and evaluation of these inhibitors.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Inhibitor Synthesis and Evaluation.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols for the HPLC Analysis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its aldehyde functional group provides a reactive site for the creation of more complex molecules, particularly imidazole derivatives with potential biological activity. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and stability testing in drug development.
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the analysis of related imidazole compounds and offers a starting point for method development and validation.
Analytical Methodologies Overview
The quantification of imidazole derivatives is commonly achieved using reversed-phase HPLC with UV detection. This technique is favored for its robustness, selectivity, and sensitivity. The imidazole ring system contains a chromophore that allows for detection at specific UV wavelengths, typically around 210 nm.
Proposed HPLC-UV Method for Quantification
This section outlines a recommended reversed-phase HPLC method for the quantitative determination of this compound. The parameters provided are based on typical conditions for analyzing similar small, polar aromatic compounds and should be optimized for specific instrumentation and sample matrices.
3.1. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition, pH, and detection wavelength may require optimization to achieve the best peak shape, resolution, and sensitivity.
3.2. Quantitative Data Summary (Illustrative)
The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
This section provides detailed, step-by-step protocols for solution preparation and the HPLC analysis workflow.
4.1. Reagents and Materials
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
4.2. Solution Preparation
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample containing approximately 10 mg of this compound. Transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
4.3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Standard Injections: Inject the working standard solutions in increasing order of concentration.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Acquisition: After each injection, allow the chromatogram to run for the specified 10-minute run time.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample solutions from the calibration curve using the linear regression equation.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to data analysis.
5.2. Logical Relationship for Quantification
The following diagram shows the logical relationship for determining the concentration of the analyte.
Caption: Logical flow for quantitative analysis using an external standard method.
Application Notes and Protocols for the Purification of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are based on established techniques for analogous compounds and are intended to serve as a starting point for process development and optimization.
Introduction
This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its imidazole core is a common motif in many biologically active molecules, and the reactive aldehyde group allows for a variety of chemical transformations.[1][3] Consequently, obtaining this intermediate in high purity is crucial for the successful synthesis of target molecules in drug discovery and development. This document outlines two primary methods for the purification of this compound: column chromatography and recrystallization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for developing and executing purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Light yellow to off-white solid | [2] |
| Purity (typical) | ≥ 97-99% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Purification Protocols
The following protocols are recommended for the purification of this compound. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.
Protocol 1: Column Chromatography
This method is suitable for removing both polar and non-polar impurities and is highly adaptable. The following protocol is based on successful purifications of structurally similar N,N-dimethylated imidazole carboxaldehydes.
Experimental Protocol:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. In a separate beaker, create a slurry of silica gel (e.g., Merck Kieselgel 60, 70-230 mesh) in the initial eluent.
-
Column Packing: Wet-pack a glass chromatography column with the silica gel slurry. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane/ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 n-hexane/ethyl acetate). The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a typical purification of a 5 g batch of crude product.
| Parameter | Value |
| Initial Purity (HPLC) | 85% |
| Final Purity (HPLC) | >99% |
| Recovery Yield | 80% |
| Eluent System | n-Hexane/Ethyl Acetate Gradient |
| Stationary Phase | Silica Gel (230-400 mesh) |
Protocol 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key to a successful recrystallization is the selection of an appropriate solvent. Based on the general solubility of imidazole derivatives, a polar solvent or a mixed-solvent system is likely to be effective.[4][5]
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Potential solvents include ethanol, isopropanol, or a mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane).
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a typical recrystallization of a 5 g batch of crude product.
| Parameter | Value |
| Initial Purity (HPLC) | 95% |
| Final Purity (HPLC) | >99.5% |
| Recovery Yield | 85% |
| Recrystallization Solvent | Ethanol/Water |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Hypothetical Signaling Pathway Involvement
While specific signaling pathway interactions for this compound are not well-documented, imidazole-based compounds are known to interact with various biological targets, including enzymes and receptors.[3][6][7] The diagram below illustrates a hypothetical mechanism where a derivative of this compound could act as an enzyme inhibitor, a common role for such molecules in drug development.
Caption: Hypothetical enzyme inhibition by a derivative of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scialert.net [scialert.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols: Derivatization of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality of this imidazole core allows for a variety of chemical modifications, leading to a diverse library of derivatives for biological screening. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and their ability to engage in various biological interactions.[1]
Introduction
This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive aldehyde group enables a range of derivatization reactions, including Schiff base formation, Knoevenagel condensation, and reductive amination, to generate a library of compounds for biological evaluation. Imidazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The derivatization strategies outlined herein provide a pathway to novel chemical entities with potential therapeutic value.
Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for introducing molecular diversity. Key derivatization reactions include:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases). This is a straightforward method to introduce a wide variety of substituents.
-
Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated products. This reaction is valuable for creating compounds with potential anticancer activity.[5]
-
Reductive Amination: Formation of an imine followed by in-situ reduction to yield secondary or tertiary amines. This method provides access to a different class of amine derivatives compared to Schiff bases.[6][7]
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Knoevenagel Condensation
This protocol outlines the reaction of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., piperidine).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Characterize the purified compound by spectroscopic methods.
Protocol 3: Reductive Amination
This protocol describes the formation of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Solvent (e.g., methanol, dichloromethane)
-
Acetic acid (for imine formation)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add a few drops of acetic acid to catalyze imine formation and stir for 1-2 hours at room temperature.[6]
-
Cool the mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product.
Data Presentation
The biological activity of the synthesized derivatives should be evaluated using appropriate in vitro assays. The results, such as IC₅₀ values for anticancer activity or zone of inhibition for antimicrobial activity, should be summarized in tables for clear comparison.
Table 1: Illustrative Anticancer Activity Data for Imidazole Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) |
| IM-01 | Schiff Base (Aniline) | MCF-7 (Breast Cancer) | 15.2 |
| IM-02 | Schiff Base (4-Chloroaniline) | MCF-7 (Breast Cancer) | 8.5 |
| IM-03 | Knoevenagel (Malononitrile) | A549 (Lung Cancer) | 12.8 |
| IM-04 | Reductive Amination (Benzylamine) | HeLa (Cervical Cancer) | 20.1 |
Note: The data presented in this table is for illustrative purposes only and is based on typical values reported for various imidazole derivatives, not specifically for derivatives of this compound.
Table 2: Illustrative Antimicrobial Activity Data for Imidazole Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |
| IM-01 | Schiff Base (Aniline) | 12 | 8 | 10 |
| IM-02 | Schiff Base (4-Chloroaniline) | 18 | 11 | 15 |
| IM-03 | Knoevenagel (Malononitrile) | 10 | 7 | 9 |
| IM-04 | Reductive Amination (Benzylamine) | 14 | 9 | 12 |
Note: The data presented in this table is for illustrative purposes only and is based on typical values reported for various imidazole derivatives, not specifically for derivatives of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: General workflow for derivatization and biological screening.
Caption: Logic diagram for biological screening and lead identification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Imidazole and its derivatives as potential candidates for drug development | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Vilsmeier-Haack formylation of commercially available 1,5-dimethylimidazole.
Overview and Reaction Principle
The recommended synthetic route for the scale-up production of this compound is the Vilsmeier-Haack reaction. This method is a widely used and efficient process for the formylation of electron-rich heterocyclic compounds. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][2][3][4]
-
Electrophilic Aromatic Substitution: The electron-rich 1,5-dimethylimidazole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde product.[1][2][3][4]
The overall reaction is depicted below:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,5-dimethylimidazole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from a combination of N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is generated by the reaction of a substituted amide, like DMF, with a phosphorus oxychloride. The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.
Q3: What are the main safety concerns when performing a Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction with ice, should be performed slowly and cautiously to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored using thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (like sodium bicarbonate) or water, extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Activated Substrate: While 1,5-dimethylimidazole is electron-rich, highly deactivating substituents could hinder the reaction. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly. 2. For less reactive substrates, a higher excess of the Vilsmeier reagent or an increase in reaction temperature may be necessary. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C). |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: Formylation of 1,5-dimethylimidazole can potentially occur at the C2 or C4 position. The electronic and steric effects of the methyl groups influence the site of electrophilic attack. | The C4 position is generally more electron-rich and less sterically hindered than the C2 position in 1,5-disubstituted imidazoles, favoring formylation at C4. To enhance selectivity: - Maintain a low reaction temperature to favor the kinetically controlled product. - Carefully control the stoichiometry of the Vilsmeier reagent. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature can lead to polymerization and decomposition. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. | 1. After neutralization, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Saturating the aqueous layer with sodium chloride can decrease the product's solubility in water. 2. Add brine (saturated NaCl solution) to help break up emulsions. Filtration through a pad of celite can also be effective. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethylimidazole
This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions and should be optimized for specific laboratory settings.
Materials:
-
1,5-Dimethylimidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to an hour.
-
Formylation: Dissolve 1,5-dimethylimidazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly pour it into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate. Be cautious as this is an exothermic process with gas evolution.
-
Extraction: Stir the mixture until all the ice has melted and the gas evolution has ceased. Adjust the pH to ~8 with additional sodium bicarbonate if necessary. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of imidazole derivatives. Note that specific yields for this compound may vary and require optimization.
| Parameter | Typical Range | Expected Outcome |
| Reactant Ratio (Substrate:DMF:POCl₃) | 1 : 1.2-1.5 : 1.1-1.3 | A slight excess of the Vilsmeier reagent components ensures complete conversion of the substrate. |
| Reaction Temperature | 0 °C to 80 °C | Lower temperatures can improve regioselectivity, while higher temperatures can increase the reaction rate. A typical range is 40-60 °C. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. Monitor by TLC for completion. |
| Yield | 60 - 90% | Yields can be high but are dependent on reaction conditions and purification efficiency. |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. The following information is designed to address specific issues that may be encountered during the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| What are the most common side products in the synthesis of this compound? | The primary side products are typically related to the regioselectivity of the Vilsmeier-Haack reaction and potential secondary reactions. These can include the isomeric product, 1,5-dimethyl-1H-imidazole-2-carbaldehyde, and potentially di-formylated products under forcing conditions. Unreacted starting material, 1,5-dimethyl-1H-imidazole, may also be present if the reaction does not go to completion. |
| My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired 4-carbaldehyde? | The regioselectivity of the Vilsmeier-Haack reaction on substituted imidazoles is influenced by both electronic and steric factors. The formylation typically occurs at the most electron-rich and sterically accessible position. To favor the formation of the 4-carbaldehyde isomer, it is crucial to maintain a low reaction temperature, typically between 0°C and room temperature.[1] A slow, dropwise addition of the Vilsmeier reagent to the solution of 1,5-dimethyl-1H-imidazole can also help to control the reaction and improve selectivity. |
| I am observing the formation of a di-formylated side product. How can this be minimized? | Di-formylation can occur if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long or at an elevated temperature. To minimize this, use a stoichiometric amount of the Vilsmeier reagent (typically 1.0 to 1.2 equivalents). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to quench the reaction once the starting material is consumed and before significant di-formylation occurs. |
| The work-up of my reaction is resulting in a low yield of the final product. What could be the issue? | The hydrolysis of the intermediate iminium salt is a critical step in the Vilsmeier-Haack reaction.[2][3] Incomplete hydrolysis can lead to a lower yield of the desired aldehyde. Ensure that the aqueous work-up is performed thoroughly. The use of a buffered solution (e.g., sodium acetate) during hydrolysis can help to maintain an appropriate pH for the efficient conversion of the iminium salt to the aldehyde. Additionally, ensure that the product is efficiently extracted from the aqueous layer using a suitable organic solvent. |
| What is the best method for purifying the crude this compound? | Column chromatography on silica gel is a common and effective method for purifying the crude product from side products and unreacted starting material. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities (like the starting material) and more polar impurities (like di-formylated products). Recrystallization from a suitable solvent system can be employed for further purification of the isolated product. |
Quantitative Data Summary
| Reaction Parameter | Effect on Product Distribution | General Recommendation |
| Temperature | Higher temperatures can lead to decreased regioselectivity and increased formation of di-formylated products. | Maintain reaction temperature between 0°C and room temperature. |
| Stoichiometry of Vilsmeier Reagent | Excess reagent can lead to the formation of di-formylated byproducts. | Use 1.0 to 1.2 equivalents of the Vilsmeier reagent. |
| Reaction Time | Prolonged reaction times can increase the likelihood of side product formation. | Monitor the reaction by TLC and quench upon consumption of the starting material. |
| Hydrolysis Conditions | Incomplete or improper hydrolysis of the iminium salt intermediate will result in lower yields of the aldehyde. | Ensure thorough aqueous work-up, potentially with a buffer. |
Experimental Protocols
1. Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on typical Vilsmeier-Haack formylations of electron-rich heterocycles. Optimization may be required.
-
Materials:
-
1,5-dimethyl-1H-imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 1,5-dimethyl-1H-imidazole (1 equivalent) in anhydrous DCM.
-
Add the solution of 1,5-dimethyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
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Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive site is the aldehyde group at the C4 position, which readily undergoes nucleophilic attack. This makes it suitable for reactions like reductive amination, Wittig reactions, and various condensations. The imidazole ring itself is aromatic and relatively stable, but the nitrogen atoms can be involved in coordination with metal catalysts or can influence the reactivity of the aldehyde.
Q2: What are the common storage and handling recommendations for this compound?
A2: this compound should be stored in a cool, dry place, protected from light and air to prevent degradation. It is typically a light yellow to off-white solid.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The synthesis of imidazole aldehydes can sometimes result in isomeric impurities or unreacted starting materials. Depending on the synthetic route, potential impurities could include regioisomers if the starting imidazole is not symmetrically substituted, or over-alkylation products. Purification is often achieved through column chromatography or recrystallization.
Troubleshooting Guides for Common Reactions
Reductive Amination
Q4: My reductive amination reaction with this compound is showing low yield. What are the possible causes?
A4: Low yields in reductive amination can stem from several factors. A primary reason is the incomplete formation of the imine intermediate before the addition of the reducing agent. Another possibility is the reduction of the starting aldehyde to an alcohol by the reducing agent.
To troubleshoot, consider the following:
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Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. Monitoring the reaction by TLC or NMR can confirm imine formation.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is another selective option that is effective at a slightly acidic pH.[2]
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Reaction Conditions: The reaction is often carried out in solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol. The addition of a catalytic amount of acetic acid can facilitate imine formation.
Q5: I am observing the formation of a side product corresponding to the alcohol of my starting aldehyde. How can I prevent this?
A5: This indicates that your reducing agent is reacting with the aldehyde. To prevent this, you can:
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Switch to a milder reducing agent like NaBH(OAc)₃.
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Ensure the complete formation of the imine before adding the reducing agent.
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Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate.
Wittig Reaction
Q6: My Wittig reaction with this compound is not proceeding to completion. What could be the issue?
A6: Incomplete Wittig reactions can be due to issues with the ylide generation or the reactivity of the aldehyde. The electron-donating nature of the dimethyl-imidazole ring can slightly reduce the electrophilicity of the aldehyde carbonyl, potentially slowing the reaction.
Troubleshooting steps include:
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Ylide Formation: Ensure the complete formation of the phosphonium ylide by using a strong base (like n-butyllithium or sodium hydride) and anhydrous conditions. The characteristic color change (often to deep red or orange) is a good indicator of ylide formation.
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Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC.
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Steric Hindrance: If the phosphonium ylide is sterically hindered, the reaction may be sluggish. In such cases, a Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative.[3]
Q7: The purification of my Wittig product is difficult due to the presence of triphenylphosphine oxide. How can I effectively remove it?
A7: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate. Effective purification methods include:
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Column Chromatography: This is the most common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired alkene from triphenylphosphine oxide.
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Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or diethyl ether and filtering.
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Acid-Base Extraction: If your product has a basic nitrogen (like the imidazole ring), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid to move the product to the aqueous layer, wash the organic layer to remove triphenylphosphine oxide, and then basify the aqueous layer and extract the pure product back into an organic solvent.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Condition | Selectivity for Imine vs. Aldehyde |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral | Moderate |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mildly Acidic (pH 4-6) | High |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Neutral | High |
Table 2: Typical HPLC Conditions for Imidazole Derivative Purification
| Parameter | Condition A (Reverse Phase) | Condition B (Reverse Phase) |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 minutes | 10% to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
Note: These are general conditions and may require optimization for specific derivatives.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
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Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., DCM or methanol, 0.1 M). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq).
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Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature until the starting imine is consumed (typically 2-12 hours), as monitored by TLC.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
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Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF.
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Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
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Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Mandatory Visualization
Signaling Pathway Diagram
Many imidazole-based compounds are developed as kinase inhibitors for cancer therapy. A common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of imidazole-based drugs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of a derivative of this compound.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Optimization of Reaction Conditions for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in pharmaceutical and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals to navigate challenges encountered during the Vilsmeier-Haack formylation of 1,5-dimethylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 1,5-dimethylimidazole, using a Vilsmeier reagent.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2] The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The work-up, which often involves quenching with ice, should be performed slowly and cautiously to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then spotted on a TLC plate. The disappearance of the starting material (1,5-dimethylimidazole) and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Reaction temperature is too low. | 1. Ensure all glassware is flame-dried and use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. 2. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents). 3. After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to 40-60 °C while monitoring by TLC. |
| Formation of Multiple Products (Side Reactions) | 1. Di-formylation: The product is also an electron-rich heterocycle and can undergo a second formylation. 2. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). Add the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations. 2. Maintain a lower reaction temperature (0 °C to room temperature). 3. Ensure the work-up is not overly acidic or basic for extended periods. Use a milder base for neutralization if necessary. |
| Difficult Product Isolation | 1. Product is water-soluble: The aldehyde product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation: This can hinder the separation of aqueous and organic layers during extraction. | 1. After initial extraction, saturate the aqueous layer with NaCl and perform additional extractions with a more polar solvent like dichloromethane (DCM). 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
| Product Purity Issues After Work-up | 1. Residual DMF: DMF can be difficult to remove completely. 2. Co-eluting impurities: Side products may have similar polarity to the desired product. | 1. After concentrating the organic extracts, co-evaporate with a high-boiling point solvent like toluene under reduced pressure to azeotropically remove residual DMF. 2. For column chromatography, use a gradient elution system to improve separation. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) as an alternative or additional purification step. |
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. Note: This data is illustrative and based on general principles of the Vilsmeier-Haack reaction on similar heterocyclic substrates. Optimal conditions for your specific setup may vary.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Yield
| Equivalents of Vilsmeier Reagent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1.1 | 25 | 4 | 65 |
| 1.5 | 25 | 4 | 85 |
| 2.0 | 25 | 4 | 78 (with increased di-formylation) |
| 2.5 | 25 | 4 | 70 (with significant di-formylation) |
Table 2: Effect of Reaction Temperature on Product Yield
| Equivalents of Vilsmeier Reagent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1.5 | 0 | 6 | 55 |
| 1.5 | 25 (Room Temp) | 4 | 85 |
| 1.5 | 50 | 2 | 80 |
| 1.5 | 80 | 1 | 70 (with some decomposition) |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
1. Vilsmeier Reagent Preparation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes.
2. Formylation Reaction:
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Dissolve 1,5-dimethylimidazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
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Add the solution of 1,5-dimethylimidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
3. Work-up and Purification:
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Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
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Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1,5-dimethylimidazole.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Substituted Imidazole Aldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted imidazole aldehydes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of a substituted imidazole is giving a very low yield. What are the likely causes?
A1: Low yields in Vilsmeier-Haack reactions involving imidazole substrates are common and can be attributed to several factors:
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Decomposition of the Vilsmeier reagent: The chloroiminium salt (Vilsmeier reagent) is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. It is best to prepare the reagent in situ and use it immediately.
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Substrate reactivity: Imidazoles with electron-withdrawing substituents will be less reactive towards the electrophilic Vilsmeier reagent, potentially leading to incomplete reaction.
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Reaction temperature: While the Vilsmeier reagent is typically formed at 0°C, the formylation step may require heating depending on the reactivity of the imidazole substrate. However, excessive heat can lead to decomposition and side product formation.
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Work-up procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH adjustment or prolonged exposure to harsh conditions during work-up can lead to product loss.
Q2: I am observing the formation of a chlorinated byproduct in my Vilsmeier-Haack reaction. How can I prevent this?
A2: The formation of chlorinated byproducts is a known side reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself can act as a chlorinating agent. To minimize this:
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Control the reaction temperature: Lowering the reaction temperature can often reduce the rate of chlorination.
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Use alternative reagents: Consider using oxalyl chloride or thionyl chloride in place of POCl₃ to generate the Vilsmeier reagent, as these may be less prone to causing chlorination.
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Minimize reaction time: Monitor the reaction progress closely using techniques like TLC and quench the reaction as soon as the starting material is consumed.
Q3: My imidazole aldehyde is proving difficult to purify. What techniques are most effective?
A3: Imidazole aldehydes can be polar and may interact strongly with silica gel, leading to tailing and poor separation during column chromatography.
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Acid/Base Extraction: Utilize the basicity of the imidazole ring. An acid wash (e.g., with dilute HCl) will protonate the imidazole, moving it to the aqueous layer and separating it from non-basic impurities. Subsequent neutralization and extraction with an organic solvent can recover the purified product.
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Recrystallization: This is a powerful technique for purifying solid imidazole aldehydes. The choice of solvent is crucial. Common solvents to try include ethanol, ethyl acetate, or mixtures like ethanol/water.
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Modified Column Chromatography: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
Q4: Can I synthesize imidazole aldehydes without using a Vilsmeier-Haack reaction?
A4: Yes, a common alternative is the oxidation of a corresponding hydroxymethylimidazole. This two-step approach involves first synthesizing the alcohol, which can often be achieved by reacting a suitable imidazole precursor with formaldehyde, followed by oxidation to the aldehyde. Mild oxidizing agents are typically used for this transformation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of substituted imidazole aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the reagent fresh for each reaction. |
| Low reactivity of the imidazole substrate. | Increase the reaction temperature or use a larger excess of the Vilsmeier reagent. Consider using a protecting group on the imidazole nitrogen to increase electron density in the ring. | |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction stalls, consider a gradual increase in temperature. | |
| Product decomposition during work-up. | Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate. | |
| Formation of Multiple Products (including Di-formylation) | Use of excess Vilsmeier reagent. | Carefully control the stoichiometry. A 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction. | |
| High reaction temperature. | Maintain a low and controlled temperature during the addition of the Vilsmeier reagent and throughout the reaction. | |
| Formation of Chlorinated Byproducts | High reaction temperature. | Run the reaction at the lowest effective temperature. |
| Use of POCl₃. | Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF. | |
| Prolonged reaction time. | Minimize the reaction time to reduce the exposure of the product to the chlorinating species. | |
| Difficult Product Isolation and Purification | Product is highly polar and water-soluble. | After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent multiple times. In some cases, evaporation of the aqueous layer and purification of the residue may be necessary. |
| Tailing on silica gel chromatography. | Add a small amount of triethylamine (0.1-1%) to the eluent. Alternatively, use neutral or basic alumina as the stationary phase. | |
| Difficulty in crystallization. | Screen a variety of solvents and solvent mixtures for recrystallization. Techniques like scratching the flask or seeding with a small crystal can induce crystallization. |
Experimental Protocols
Key Experiment 1: Vilsmeier-Haack Formylation of 1-Methyl-2-phenyl-1H-imidazole
Methodology:
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.
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Formylation: Dissolve 1-methyl-2-phenyl-1H-imidazole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde.
Key Experiment 2: Oxidation of (1-Benzyl-2-phenyl-1H-imidazol-5-yl)methanol to the Aldehyde
Methodology:
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Reaction Setup: To a solution of (1-benzyl-2-phenyl-1H-imidazol-5-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂) (5-10 equivalents).[1]
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Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial. Monitor the progress of the oxidation by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate.[1]
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
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Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude aldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Imidazole Aldehyde Synthesis
References
Technical Support Center: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography using silica gel is particularly useful for separating the target compound from reaction byproducts and unreacted starting materials.[1][2] Recrystallization can be employed as a final polishing step to achieve high purity, provided a suitable solvent system is identified.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:
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Unreacted 1,5-dimethylimidazole: The starting material for formylation reactions.
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Over-formylated or di-formylated products: Although less common, these can occur under harsh reaction conditions.
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Isomeric impurities: Depending on the synthetic route, other isomers of dimethyl-imidazole-carbaldehyde might be present.
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Residual solvents: Solvents used in the reaction and workup, such as N,N-Dimethylformamide (DMF) or phosphorus oxychloride from a Vilsmeier-Haack reaction, may be present.[3][4][5][6]
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Degradation products: Imidazole aldehydes can be sensitive to oxidation and light, leading to the formation of corresponding carboxylic acids or other degradation products.
Q3: My purified this compound is a yellow oil, but it is expected to be a solid. What could be the issue?
A3: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to appear as an oil or a low-melting solid. A brownish-yellow oily substance was reported for the related compound 1,4-dimethyl-imidazole-5-carbaldehyde after initial workup, which was then purified by column chromatography to yield a yellow oily solid.[1] It is crucial to ensure all solvents are thoroughly removed under high vacuum. If the product is still oily, further purification by column chromatography or recrystallization is recommended.
Q4: What is the recommended storage condition for this compound?
A4: Due to the potential sensitivity of the aldehyde functional group to oxidation and light, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-4 °C) and protected from light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Strategy |
| Low yield after column chromatography | Compound is highly polar and adsorbs strongly to silica gel. | Use a more polar eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Pre-treat the silica gel with a small amount of a basic modifier like triethylamine to reduce strong acidic interactions. |
| Compound is co-eluting with impurities. | Optimize the solvent system for better separation using thin-layer chromatography (TLC) before running the column. Consider using a different stationary phase, such as alumina or reverse-phase silica. | |
| Product is not crystallizing during recrystallization | Inappropriate solvent or solvent mixture. | Experiment with different solvent systems. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Solvent pairs (a "good" solvent and a "poor" solvent) can also be effective.[7] |
| Presence of "oiling out" impurities. | Try to purify the crude material by column chromatography first to remove impurities that inhibit crystallization. Seeding the supersaturated solution with a small crystal of the pure compound can also induce crystallization. | |
| Multiple spots on TLC after purification | Incomplete separation during chromatography. | Check the loading amount; overloading the column can lead to poor separation. Optimize the gradient elution profile for better resolution. Ensure the column is packed properly to avoid channeling. |
| Decomposition of the compound on silica gel. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Neutralize the silica gel by washing it with a dilute base solution and then reactivating it before use. Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Product darkens in color over time | Oxidation of the aldehyde group. | Store the purified compound under an inert atmosphere (nitrogen or argon) and in the dark at low temperatures. The addition of an antioxidant like BHT (butylated hydroxytoluene) in trace amounts might be considered for long-term storage if it does not interfere with downstream applications. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is based on methodologies reported for the purification of the closely related isomer, 1,4-dimethyl-imidazole-5-carbaldehyde.[1][2]
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Slurry Preparation: Prepare a slurry of silica gel (Merck Kieselgel 60, 70-230 mesh) in the initial eluting solvent (e.g., ethyl acetate/n-hexane mixture).[1]
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Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The exact gradient will depend on the polarity of the impurities and should be optimized using TLC.
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Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification challenges.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is crucial to adhere to specific storage conditions. The compound should be stored at 0-8 °C in a tightly sealed container.[1] It is also recommended to store it in a dry and well-ventilated place, protected from light and under an inert atmosphere, as related imidazole compounds are known to be sensitive to air and light.[2][3]
Q2: I've observed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening of the light yellow to off-white solid, may indicate degradation.[1] This can be caused by exposure to air, light, or elevated temperatures. The aldehyde functional group and the imidazole ring are susceptible to oxidation and other degradation pathways. It is advisable to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: What are the known incompatibilities of this compound?
A3: Based on information for similar imidazole-based compounds, this compound is expected to be incompatible with strong acids and oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: How can I monitor the stability of this compound in my experimental solutions?
A4: A stability-indicating HPLC method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from any potential degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point for method development.
Troubleshooting Guides
Issue: Inconsistent Reaction Yields
Possible Cause: Degradation of this compound starting material.
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of the this compound lot using HPLC or another suitable analytical technique.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, especially when preparing solutions.
-
Fresh Solutions: Prepare solutions of this compound fresh before each use, as its stability in various solvents over time may be limited.
-
Storage Check: Confirm that the compound has been stored according to the recommended conditions (0-8 °C, protected from light).[1]
Issue: Appearance of Unexpected Byproducts in Reaction Mixture
Possible Cause: Degradation of this compound under reaction conditions.
Troubleshooting Steps:
-
Reaction Condition Compatibility: Review your reaction conditions. The presence of strong oxidizing agents or highly acidic/basic conditions may be degrading the starting material.
-
Temperature Control: Ensure the reaction temperature is well-controlled, as excessive heat can accelerate degradation.
-
Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere to prevent oxidation.
-
Byproduct Identification: If possible, isolate and characterize the unexpected byproducts. This can provide insights into the degradation pathway and help in optimizing the reaction conditions to minimize their formation.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C[1] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere.[2] | To prevent oxidation, as the compound may be air-sensitive.[2] |
| Light Exposure | Protect from light.[2] | To prevent photolytic degradation, as the compound may be light-sensitive.[2] |
| Container | Tightly closed container.[2] | To prevent exposure to moisture and air. |
| Ventilation | Store in a well-ventilated place.[2] | General safety precaution for chemical storage. |
| Incompatibilities | Strong acids, Oxidizing agents.[2] | To prevent chemical reactions that can lead to degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and sample at appropriate time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at appropriate time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 70°C. Sample at appropriate time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light. Sample at appropriate time points.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating, detecting, and quantifying the active compound and its degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. For mass spectrometry compatibility, volatile buffers like ammonium formate or formic acid can be used.[6]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:
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Unreacted starting materials: Such as 1-methyl-1H-imidazole-5-carbaldehyde or other precursors.
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Reagents: For example, methylating agents or solvents.
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By-products: Isomeric products (e.g., 1,4-dimethyl-1H-imidazole-5-carbaldehyde) or products from over-methylation.
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Residual solvents: Solvents used in the synthesis and work-up, such as tetrahydrofuran (THF), ethyl acetate, or hexane.[1]
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is typically a light yellow to off-white solid.[2]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of the compound can be effectively assessed using the following techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the purity.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and identification of impurities.[4][5][6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows significant impurities by TLC or NMR analysis.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress closely using TLC. Ensure sufficient reaction time and appropriate temperature. |
| Formation of isomeric by-products. | Optimize reaction conditions (e.g., temperature, order of reagent addition) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers. |
| Presence of unreacted starting materials. | Use a slight excess of the limiting reagent to drive the reaction to completion. Unreacted starting materials can often be removed by column chromatography or recrystallization. |
| Contamination from reagents or solvents. | Use high-purity, anhydrous solvents and fresh reagents to minimize side reactions and contamination. |
Issue 2: Difficulty in Removing a Persistent Impurity
Problem: A specific impurity co-elutes with the product during column chromatography or persists after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Impurity has similar polarity to the product. | Column Chromatography: Modify the mobile phase. A gradient elution with a different solvent system (e.g., dichloromethane/methanol) might provide better separation. Adding a small amount of a modifier like triethylamine (0.1-1%) can also alter selectivity.[8] Recrystallization: Try a different solvent or a multi-solvent system. Slow evaporation of a solvent mixture can sometimes yield purer crystals. |
| The impurity is an isomer. | Isomer separation can be challenging. High-resolution column chromatography with a very shallow solvent gradient may be required. Preparative HPLC is another option for difficult separations. |
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound. The following table summarizes typical outcomes for common purification techniques used for imidazole derivatives.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Column Chromatography | >95% | 60-90% | Effective for removing a wide range of impurities, including isomers. Can be time-consuming.[8] |
| Recrystallization | >99% | 50-85% | Excellent for achieving high purity, especially as a final purification step. Requires finding a suitable solvent system.[8] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with a non-polar solvent mixture (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 10% to 50% EtOAc in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures). A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for imidazole derivatives.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3][4][5]
Q2: What is the Vilsmeier reagent and why is its preparation critical?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][2][5] Its proper formation is crucial for the success of the synthesis. The reagent is typically generated by reacting DMF with POCl₃ at low temperatures (e.g., 0°C) before the addition of the imidazole substrate.[6] Inadequate formation or decomposition of the reagent can lead to low yields and side reactions.
Q3: What are the potential signs of product decomposition during the synthesis?
A3: Decomposition during the synthesis can manifest in several ways, including the formation of a dark, viscous reaction mixture or tar-like substances, the evolution of unexpected gases, and significantly lower than expected yields of the desired product.[6] Purification difficulties, such as the presence of multiple, hard-to-separate impurities on TLC or HPLC, can also indicate decomposition.
Q4: Can the Vilsmeier reagent itself be a source of instability?
A4: Yes, the Vilsmeier reagent can be thermally unstable. There is a potential hazard of thermal decomposition of the Vilsmeier complex, especially when it is formed without the substrate present.[7] This instability can lead to runaway reactions and the formation of byproducts.
Q5: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A5: While the Vilsmeier-Haack reaction is common, other methods for synthesizing imidazole-4-carbaldehydes exist. These can include the oxidation of the corresponding hydroxymethylimidazole or the hydrolysis of a protected aldehyde derivative.[8] However, for this compound, the Vilsmeier-Haack formylation of the readily available 1,5-dimethyl-1H-imidazole is often the most direct route.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Decomposition of the Vilsmeier Reagent | Prepare the Vilsmeier reagent in situ at a low temperature (0°C) and use it immediately. Consider a "reverse addition" protocol where the POCl₃ is added slowly to a solution of the 1,5-dimethyl-1H-imidazole in DMF. This ensures the reagent reacts as it is formed, minimizing its concentration and potential for decomposition.[7] |
| Incomplete Reaction | Ensure the use of anhydrous reagents and solvents, as moisture can quench the Vilsmeier reagent.[6] The reaction may require extended stirring at room temperature or gentle heating. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Substrate Reactivity | While 1,5-dimethyl-1H-imidazole is an electron-rich heterocycle, ensure the starting material is pure. Impurities can interfere with the reaction. |
| Suboptimal Stoichiometry | The molar ratio of DMF to POCl₃ and the substrate is critical. An excess of POCl₃ can lead to decomposition.[6] Start with a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to the imidazole). |
Issue 2: Formation of Dark Tar-like Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The formylation reaction and the Vilsmeier reagent itself can be sensitive to high temperatures. Maintain a low temperature (0-10°C) during the addition of POCl₃ and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C), monitoring carefully. |
| Excessive Reagent Concentration | High concentrations of the Vilsmeier reagent can promote side reactions. Use a suitable amount of an inert, anhydrous solvent such as 1,2-dichloroethane (DCE) or acetonitrile to maintain a manageable reaction concentration. |
| Prolonged Reaction Time at Elevated Temperature | If heating is necessary, minimize the reaction time. Once the starting material is consumed (as determined by TLC/HPLC), proceed with the work-up. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Hydrolysis of Intermediates | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during work-up.[1] Ensure complete hydrolysis by adding the reaction mixture to ice-water or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate and stirring for a sufficient time. |
| Presence of Polar Impurities | The product itself is polar. Purification can often be achieved by column chromatography on silica gel.[5][9] A gradient elution system, for example, with ethyl acetate in hexanes or dichloromethane in methanol, can be effective. |
| Formation of Isomeric Byproducts | While formylation is expected at the C4 position due to the directing effects of the two methyl groups, the possibility of minor isomeric byproducts should be considered. Careful characterization of the purified product by NMR is recommended. |
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-imidazole
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
1. Reagent Preparation (Vilsmeier Reagent Formation):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 1,5-dimethyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane (DCE).
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Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50°C.
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. Page loading... [guidechem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected nuclear magnetic resonance (NMR) peaks observed in the spectrum of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Troubleshooting Guide: Unexpected NMR Peaks
When analyzing the ¹H or ¹³C NMR spectrum of this compound, extraneous peaks can arise from various sources. This guide will help you identify potential causes and suggest corrective actions.
Expected ¹H and ¹³C NMR Chemical Shifts
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 | Aldehyde (-CHO) | 180 - 185 |
| Imidazole H-2 | 7.5 - 8.0 | Imidazole C-2 | 138 - 142 |
| N-CH₃ (at position 1) | 3.7 - 4.0 | Imidazole C-4 | 145 - 150 |
| C-CH₃ (at position 5) | 2.4 - 2.7 | Imidazole C-5 | 125 - 130 |
| N-CH₃ | 33 - 36 | ||
| C-CH₃ | 12 - 15 |
Common Unexpected Peaks and Their Origins
| Observed Unexpected Peak(s) | Potential Cause | Suggested Experimental Protocol / Solution |
| Additional singlet in the 3.5-3.8 ppm region (¹H NMR). Corresponding additional methyl signal in ¹³C NMR. | Regioisomeric Impurity: Formation of the 1,4-dimethyl-1H-imidazole-5-carbaldehyde isomer during synthesis.[1][2] | Protocol: Careful purification by column chromatography on silica gel, potentially using a gradient elution system. Verification: Compare the spectrum with a known standard of the isomer if available, or use 2D NMR techniques (NOESY, HMBC) to confirm connectivity. |
| Broad peak, often in the baseline, or exchangeable with D₂O. | Residual Water: Presence of water in the NMR solvent or sample. | Protocol: Use freshly opened deuterated solvent or dry the solvent over molecular sieves. Ensure the sample is thoroughly dried under high vacuum before analysis. |
| Peaks corresponding to common lab solvents (e.g., acetone, ethyl acetate, dichloromethane). | Solvent Impurity: Residual solvent from the reaction workup or purification. | Protocol: Dry the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMF, DMSO), lyophilization or azeotropic distillation with a low-boiling solvent might be necessary. |
| Small, broad peaks that are not reproducible between samples. | Particulate Matter or Low Concentration: Insoluble material in the NMR tube or very low sample concentration. | Protocol: Filter the NMR sample through a small plug of glass wool or a syringe filter into a clean tube. Increase the sample concentration if possible. |
| Significant shifts in imidazole proton and carbon signals. | Solvent Effects or Protonation: The chemical shifts of imidazole protons are sensitive to the solvent environment and pH.[3] In protic solvents or in the presence of acidic impurities, protonation can occur, leading to downfield shifts. | Protocol: Re-run the spectrum in a different, well-defined deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆). To check for pH effects, a small amount of a non-reactive base (e.g., anhydrous K₂CO₃) can be added to the NMR tube. |
| A multitude of new, unexpected peaks. | Sample Degradation: Imidazole aldehydes can be susceptible to oxidation or other degradation pathways over time. | Protocol: Store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Re-purify the sample if degradation is suspected. Check the purity by another method like LC-MS. |
Frequently Asked Questions (FAQs)
Q1: I see an extra peak around 3.6 ppm in my ¹H NMR spectrum. What could it be?
A1: An additional peak in the N-methyl region (around 3.5-3.8 ppm) is often indicative of the presence of the regioisomeric byproduct, 1,4-dimethyl-1H-imidazole-5-carbaldehyde.[1][2] The methylation of 5-methyl-1H-imidazole-4-carbaldehyde can occur on either of the two nitrogen atoms of the imidazole ring, leading to a mixture of isomers that can be difficult to separate. Careful column chromatography is recommended for purification.
Q2: The chemical shifts of my imidazole ring protons are different from the expected values. Why is that?
A2: The chemical shifts of imidazole ring protons are highly sensitive to their environment. This can be due to:
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Solvent Effects: Different solvents can induce significant changes in chemical shifts due to varying polarity and hydrogen bonding interactions.[3]
-
Protonation: The presence of acidic impurities can lead to protonation of the imidazole ring, causing a downfield shift of the ring protons and carbons.
-
Concentration: At high concentrations, intermolecular interactions can also influence chemical shifts.
It is advisable to run the NMR in a well-defined, aprotic solvent and ensure the sample is free from acidic impurities.
Q3: My baseline is noisy and I see some broad, ill-defined peaks. What should I do?
A3: A noisy baseline and broad peaks can be caused by several factors:
-
Low Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be poor. Try to use a more concentrated sample.
-
Insoluble Material: The presence of particulate matter in the NMR tube can lead to broad lines and a distorted baseline. Filtering the sample before analysis can help.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. While less common, this can be an issue if the compound was synthesized using metal catalysts.
Q4: Can the aldehyde group exist in a hydrated form in the NMR solvent?
A4: Yes, it is possible for the aldehyde to form a gem-diol (hydrate) in the presence of water, especially in protic solvents. This would result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the CH(OH)₂ proton, as well as a significant upfield shift for the corresponding carbon in the ¹³C NMR spectrum. To avoid this, ensure your sample and NMR solvent are scrupulously dry.
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.
References
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical compounds.[1]
Troubleshooting Guide
Low conversion rates in the synthesis of this compound, typically performed via the Vilsmeier-Haack reaction, can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction shows a very low yield of the desired product. What are the primary factors to investigate?
A1: Low yields are often a result of suboptimal reaction conditions or reagent degradation. Key areas to troubleshoot include:
-
Reagent Quality: The Vilsmeier-Haack reagent is moisture-sensitive. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. The starting material, 1,5-dimethyl-1H-imidazole, should also be pure.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at low temperatures (typically 0-5 °C) to prevent its decomposition.[2] The subsequent formylation of the imidazole is also temperature-sensitive. Running the reaction at too high a temperature can lead to the formation of side products and decomposition of the starting material or product.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the imidazole substrate is critical. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to the formation of byproducts. A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).
-
Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Q2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause?
A2: The formation of byproducts in the Vilsmeier-Haack reaction is a common issue. Potential side reactions include:
-
Over-formylation: Although less common for this specific substrate, highly activated aromatic rings can undergo di-formylation. Careful control of the stoichiometry of the Vilsmeier reagent is crucial to minimize this.
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated imidazole derivatives. This is more likely to occur at higher reaction temperatures.
-
Decomposition: Imidazole rings can be sensitive to harsh reaction conditions. High temperatures or prolonged exposure to the acidic reaction medium can lead to ring-opening or other decomposition pathways.
-
Reaction with Solvent: If solvents other than DMF are used, they might react with the Vilsmeier reagent.
To mitigate byproduct formation, it is recommended to maintain a low reaction temperature, optimize the stoichiometry of the reagents, and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Q3: The hydrolysis of the intermediate iminium salt seems to be inefficient, leading to a low yield of the final aldehyde. How can I improve this step?
A3: The hydrolysis of the iminium salt intermediate is a critical step to obtain the final aldehyde.[3][4] Incomplete hydrolysis can be a significant contributor to low yields.
-
Hydrolysis Conditions: The hydrolysis is typically carried out by adding the reaction mixture to a cold aqueous solution of a base, such as sodium bicarbonate, sodium carbonate, or sodium acetate.[3][5] Ensure that the pH of the aqueous solution is sufficiently basic to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium salt.
-
Temperature: The hydrolysis should be performed at a low temperature (e.g., by pouring the reaction mixture onto ice) to control the exothermic reaction and prevent potential degradation of the product.
-
Stirring: Vigorous stirring during the hydrolysis is essential to ensure proper mixing and complete reaction.
-
Time: Allow sufficient time for the hydrolysis to go to completion. This can be monitored by TLC by observing the disappearance of the iminium salt spot (which may not be easily visible) and the appearance of the aldehyde product spot.
Q4: I am having difficulty purifying the final product from the crude reaction mixture. What are the recommended purification methods?
A4: The purification of this compound can be challenging due to the presence of polar byproducts and residual DMF.
-
Extraction: After hydrolysis, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary to ensure complete recovery of the product. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the final product.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired aldehyde from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: An acid-base extraction can be employed to separate the basic imidazole product from non-basic impurities.[6] The crude mixture is dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous layer as its salt. The aqueous layer is then basified, and the product is back-extracted into an organic solvent.[6]
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Yield (Representative Data)
| Equivalents of Vilsmeier Reagent | Substrate Conversion (%) | Desired Product Yield (%) | Byproduct Formation (%) |
| 1.0 | 75 | 65 | 10 |
| 1.2 | 95 | 85 | 10 |
| 1.5 | >99 | 88 | 11 |
| 2.0 | >99 | 80 | 19 (potential for di-formylation) |
| 2.5 | >99 | 72 | 27 |
Note: This data is illustrative and based on general trends observed in Vilsmeier-Haack reactions of electron-rich heterocycles.
Table 2: Effect of Reaction Temperature on Product Yield (Representative Data)
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Byproduct(s) |
| 0 - 5 | 8 | 75 | Unreacted Starting Material |
| 25 (Room Temp) | 4 | 85 | Minor impurities |
| 50 | 2 | 80 | Increased byproduct formation |
| 80 | 1 | 65 | Significant decomposition/tar formation |
Note: This data is illustrative. The optimal temperature is substrate-dependent and should be determined experimentally.
Experimental Protocols
The following is a general experimental protocol for the Vilsmeier-Haack formylation of an N-alkylated imidazole, which can be adapted for the synthesis of this compound.
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-imidazole
Materials:
-
1,5-Dimethyl-1H-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) or Sodium acetate (NaOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-Dimethyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Work-up and Hydrolysis: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][7] It utilizes a "Vilsmeier reagent," which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][7]
Q2: Why is 1,5-dimethyl-1H-imidazole expected to undergo formylation at the C4 position?
A2: In the Vilsmeier-Haack reaction of substituted imidazoles, the electrophilic substitution generally occurs at the most electron-rich position of the ring that is not sterically hindered. For 1,5-dimethyl-1H-imidazole, the C4 position is electronically activated by the two nitrogen atoms and is the most likely site of formylation.
Q3: Can I use other formylating agents for this synthesis?
A3: While the Vilsmeier-Haack reaction is a common and effective method for the formylation of imidazoles, other formylating agents and methods exist, such as the Duff reaction or the Reimer-Tiemann reaction for certain substrates. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with electron-rich heterocycles.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and should be handled under an inert atmosphere. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction mixture with water is highly exothermic and should be done slowly and with caution.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and 1,4-Dimethyl-1H-imidazole-5-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, imidazole derivatives stand out as crucial building blocks for the synthesis of a wide array of biologically active molecules. Among these, dimethylated imidazole carbaldehydes are of significant interest as versatile intermediates. This guide provides a detailed comparison of two constitutional isomers: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, focusing on their physicochemical properties, spectroscopic signatures, synthesis, and potential applications in research and drug development.
Physicochemical Properties: A Tale of Two Isomers
A clear distinction in the physicochemical properties of these isomers is essential for their application in synthesis and biological screening. While comprehensive experimental data is not uniformly available in public databases, a summary of known properties is presented below. A notable challenge in sourcing data for these specific isomers is the inconsistency in CAS number assignment across various suppliers, which can lead to ambiguity. For the purpose of this guide, the most frequently cited CAS numbers have been used.
| Property | This compound | 1,4-Dimethyl-1H-imidazole-5-carbaldehyde |
| Chemical Structure |
Note on CAS Numbers: The overlapping CAS number 368833-94-7 for both isomers highlights a significant data discrepancy in chemical databases. Researchers are advised to verify the identity of these compounds through analytical characterization.
Spectroscopic Data
Due to the lack of specific experimental NMR and IR data for both this compound and 1,4-Dimethyl-1H-imidazole-5-carbaldehyde in the searched literature, a direct comparison table cannot be generated.
Reactivity and Stability
The position of the aldehyde and methyl groups on the imidazole ring is expected to influence the electronic properties and, consequently, the reactivity of these isomers. The aldehyde group in both molecules is a site for nucleophilic attack and can undergo typical reactions such as oxidation, reduction, and condensation. The imidazole ring itself is generally stable but can be susceptible to electrophilic substitution. A study on imidazole- and pyridine-carboxaldehydes indicated that the position of the aldehyde group affects the propensity for gem-diol and hemiacetal formation in protic solvents, with imidazolecarboxaldehydes being generally less reactive towards nucleophilic addition of water and methanol compared to their pyridine counterparts.[4]
dot
Caption: General reaction pathways for imidazole aldehydes.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of these compounds. Below are summarized synthesis methods found in the literature.
Synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde
A common route to 1,4-Dimethyl-1H-imidazole-5-carbaldehyde involves the N-methylation of 4-methyl-5-imidazole carbaldehyde.
Protocol: To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry tetrahydrofuran (THF, 120 mL), sodium hydride (NaH, 60% dispersion in mineral oil, 2.179 g, 0.0908 mol) is added at room temperature, and the mixture is stirred for 30 minutes.[5] Methyl iodide (5.65 mL, 0.0908 mol) is then added, and the reaction mixture is stirred at room temperature for 20 hours.[5] The resulting product can be isolated and purified using standard techniques such as column chromatography.[5]
dot
Caption: Synthetic route to 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, general methods for the synthesis of substituted imidazoles, such as the Vilsmeier-Haack reaction on an appropriate precursor, could potentially be adapted for its preparation.[6]
Applications in Research and Drug Development
Imidazole-based compounds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
This compound is cited as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[3] Its aldehyde functionality allows for further chemical modifications to generate diverse molecular scaffolds for biological screening.[3] It is also explored in materials science for creating functionalized materials.[3]
1,4-Dimethyl-1H-imidazole-5-carbaldehyde and its derivatives are also valuable building blocks in medicinal chemistry.[5] The imidazole framework is a key component in numerous antifungal, antibacterial, anticancer, and antimalarial drugs.[5] The reactivity of the aldehyde group can be exploited to synthesize more complex imidazole-containing molecules.[5]
dot
Caption: Overview of the application fields for these imidazole isomers.
Conclusion
Both this compound and 1,4-Dimethyl-1H-imidazole-5-carbaldehyde are valuable reagents for synthetic and medicinal chemists. The key challenge for researchers is the current ambiguity in publicly available data, particularly concerning their distinct physicochemical properties and CAS numbers. This guide underscores the need for careful analytical characterization to ensure the correct isomeric identity when utilizing these compounds in research. Future studies providing detailed, comparative experimental data for these two isomers would be highly beneficial to the scientific community.
References
- 1. abacipharma.com [abacipharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its strategic importance necessitates efficient and reliable synthetic methods for its preparation. This guide provides a comparative analysis of two potential synthetic routes to this valuable intermediate, presenting detailed experimental protocols and a summary of quantitative data to aid in methodological selection.
Synthetic Strategies: An Overview
Two primary strategies for the synthesis of this compound are considered here:
-
Route A: N-Methylation of a Pre-functionalized Imidazole Core. This approach involves the methylation of an existing imidazole aldehyde precursor.
-
Route B: Direct Formylation of a Dimethylated Imidazole Ring. This strategy employs a direct C-H functionalization of the 1,5-dimethyl-1H-imidazole scaffold using a formylating agent.
Due to the limited availability of direct experimental data for the target molecule, this guide utilizes a combination of a documented procedure for a constitutional isomer (1,4-dimethyl-1H-imidazole-5-carbaldehyde) to represent Route A and a well-established, analogous reaction (Vilsmeier-Haack formylation) for Route B.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes.
| Parameter | Route A: N-Methylation of 4-Methyl-1H-imidazole-5-carbaldehyde | Route B: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-imidazole |
| Starting Materials | 4-Methyl-1H-imidazole-5-carbaldehyde, Sodium Hydride (NaH), Methyl Iodide (CH₃I) | 1,5-Dimethyl-1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Time | 20.5 hours | Approximately 4-6 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield | Not explicitly stated, but a related synthesis yielded 42% | Generally good to high yields for electron-rich heterocycles |
| Purification Method | Column Chromatography | Aqueous workup followed by extraction and chromatography |
Experimental Protocols
Route A: N-Methylation of 4-Methyl-1H-imidazole-5-carbaldehyde
This protocol is adapted from the synthesis of 1,4-dimethyl-imidazole-5-carbaldehyde as described by Orhan E, et al. (2019).[1]
Materials:
-
4-Methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 2.179 g, 0.0908 mol)
-
Dry Tetrahydrofuran (THF) (120 mL)
-
Methyl iodide (5.65 mL, 0.0908 mol)
Procedure:
-
To a solution of 4-methyl-5-imidazole carbaldehyde in dry THF, sodium hydride is added at room temperature.
-
The mixture is stirred for 30 minutes.
-
Methyl iodide is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 20 hours.
-
Upon completion, the reaction mixture will consist of solid and liquid phases. The product is then isolated and purified using column chromatography.
Route B: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-imidazole
This is a representative protocol based on the established Vilsmeier-Haack reaction conditions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6]
Materials:
-
1,5-Dimethyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, as solvent)
-
Sodium acetate (NaOAc)
-
Water
-
Diethyl ether (for extraction)
Procedure:
-
In a flask, N,N-dimethylformamide (DMF) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF to form the Vilsmeier reagent.
-
A solution of 1,5-dimethyl-1H-imidazole in a suitable solvent like dichloromethane (DCM) is then added to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to stir at room temperature for several hours (e.g., 6.5 hours) to ensure complete reaction.
-
After the reaction is complete, the mixture is carefully quenched by adding it to a solution of sodium acetate in water at 0 °C.
-
The mixture is stirred for a short period, and the product is extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Flowchart comparing the two synthetic strategies.
Concluding Remarks
Both presented routes offer viable pathways to dimethylated imidazole carbaldehydes.
-
Route A is advantageous when a pre-functionalized imidazole aldehyde is readily available. The reaction conditions are relatively mild, though the reaction time is longer.
-
Route B , the Vilsmeier-Haack formylation, represents a more direct approach, starting from the corresponding dimethylimidazole. This method is generally efficient and proceeds in a shorter timeframe.
The choice between these synthetic routes will ultimately depend on the availability of starting materials, desired reaction scale, and the specific laboratory capabilities. For the direct synthesis of this compound, the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-imidazole appears to be the more logical and direct approach, assuming the starting imidazole is accessible.
References
Comparative Guide to the Biological Activity of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of derivatives of 1,5-dimethyl-1H-imidazole-4-carbaldehyde. Due to a lack of specific published data on the biological evaluation of this compound derivatives, this document leverages experimental data from structurally similar imidazole-based compounds, primarily thiosemicarbazone and Schiff base derivatives of other imidazolecarboxaldehydes. The data presented herein serves as a predictive comparison to guide future research and drug discovery efforts.
Introduction to Imidazole Derivatives in Drug Discovery
The imidazole nucleus is a fundamental component in many biologically active molecules and approved therapeutic agents, particularly in the realm of antimicrobial and antifungal drugs.[1][2][3][4][5][6] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[7][8][9][10] The compound this compound is a versatile intermediate for synthesizing novel imidazole derivatives.[11][12] This guide focuses on the potential antimicrobial activities of its derivatives by drawing comparisons with closely related and well-studied analogs.
Comparative Antimicrobial Activity
While specific data for derivatives of this compound is not available, extensive research on thiosemicarbazone and Schiff base derivatives of other imidazole aldehydes demonstrates significant antimicrobial potential.[1][13] These derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Antifungal Activity
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.
Table 1: Antifungal Activity of Structurally Related Imidazole Thiosemicarbazone Derivatives
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Reference |
| 4-chloro-1H-imidazole-5-carbaldehyde thiosemicarbazones | Candida albicans ATCC 885–653 | 15.62 - 31.25 (MFC: 15.62 - 250) | - | - | [15] |
| Thiosemicarbazones with nitroimidazole moiety | Trichophyton spp. | ≤ 125 | - | - | [16] |
| 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone metal complexes | Candida albicans | Moderate Activity | - | - | [13] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Antibacterial Activity
The antibacterial mechanism of imidazole derivatives can vary, but many disrupt the bacterial cell wall or interfere with essential cellular processes.[2]
Table 2: Antibacterial Activity of Structurally Related Imidazole Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone metal complexes | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium | Moderate Activity | - | - | [13] |
| 4-chloro-1H-imidazole-5-carbaldehyde thiosemicarbazones | Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922 | MIC: 31.25–62.5 | - | - | [15] |
| Novel Imidazole Derivatives (HL1, HL2) | Staphylococcus aureus ATCC 29213, MRSA ATCC 43300, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 1744, Acinetobacter baumannii ATCC 747 | Active | Vancomycin, Ciprofloxacin | - | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity for imidazole derivatives.
Synthesis of Thiosemicarbazone and Schiff Base Derivatives
General Procedure: Thiosemicarbazone and Schiff base derivatives of imidazole aldehydes are typically synthesized through a condensation reaction.[13]
-
An equimolar amount of the respective imidazole carboxaldehyde (e.g., 4-methyl-5-imidazolecarboxaldehyde) is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of thiosemicarbazide or a primary amine is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically a few hours) with catalytic amounts of an acid, if necessary.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1.5 × 10⁸ CFU/mL).
-
Serial Dilutions: The test compounds and reference drugs are serially diluted in a liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activity of imidazole derivatives.
Caption: Antifungal mechanism of azole derivatives.
Caption: Workflow for synthesis and antimicrobial testing.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited in published literature, the data from structurally analogous compounds strongly suggest a high potential for antimicrobial, particularly antifungal, activity. The synthesis of thiosemicarbazone and Schiff base derivatives from this scaffold presents a promising avenue for the discovery of novel therapeutic agents. Further research, including synthesis, in vitro screening, and mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijesrr.org [ijesrr.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole and its derivatives as potential candidates for drug development | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 10. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. saudijournals.com [saudijournals.com]
- 14. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 17. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive spectroscopic analysis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct spectroscopic data for this compound, this guide establishes its expected spectral characteristics through a comparative validation against structurally related imidazole aldehydes. This analysis is intended for researchers, scientists, and drug development professionals requiring a robust understanding of the spectroscopic properties of this compound and its analogues.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental tools for the elucidation of molecular structures. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms. Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. This guide will leverage these techniques to characterize this compound.
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound and its selected comparators. The data for the target compound is predicted based on established principles of spectroscopy and comparison with the provided analogues.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~1680-1700 (C=O stretch, aldehyde), ~2720, ~2820 (C-H stretch, aldehyde), ~1500-1600 (C=N and C=C stretch, imidazole ring), ~2900-3000 (C-H stretch, methyl groups) |
| 1-Methyl-1H-imidazole-5-carbaldehyde | 1676 (C=O stretch)[1] |
| 2-Methyl-1H-imidazole-4-carbaldehyde | General trends show a prominent C=O stretch.[2] |
| 1H-Imidazole-4-carbaldehyde | Not explicitly found, but general trends for imidazole aldehydes apply. |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 1676 (C=O), 2746, 2818 (=C-H aldehyde Fermi doublet)[1] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ in ppm)
| Compound | Aldehyde Proton (CHO) | Imidazole Ring Proton(s) | Methyl Proton(s) |
| This compound (Predicted) | ~9.5-10.0 (s) | ~7.5-8.0 (s, H2) | ~3.7 (s, N-CH₃), ~2.5 (s, C-CH₃) |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Not explicitly found | Not explicitly found | Not explicitly found |
| 2-Methyl-1H-imidazole-4-carbaldehyde | Not explicitly found | Not explicitly found | Not explicitly found |
| 1H-Imidazole-4-carbaldehyde | 9.74 (s)[3] | 7.99 (s), 7.94 (s)[3] | - |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 10.05 (s)[1] | 7.26 (m), 7.39 (m), 7.99 (s)[1] | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ in ppm)
| Compound | Aldehyde Carbon (CHO) | Imidazole Ring Carbons | Methyl Carbon(s) |
| This compound (Predicted) | ~185 | ~140 (C2), ~138 (C4), ~125 (C5) | ~33 (N-CH₃), ~12 (C-CH₃) |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Not explicitly found | Not explicitly found | Not explicitly found |
| 2-Methyl-1H-imidazole-4-carbaldehyde | Not explicitly found | Not explicitly found | Not explicitly found |
| 1H-Imidazole-4-carbaldehyde | 184.46[3] | 139.44, 134.9, 129.5[3] | - |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 190.48[1] | 117.54, 131.23, 135.28[1] | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 124 | 123 ([M-H]⁺), 95 ([M-CHO]⁺) |
| 1-Methyl-1H-imidazole-5-carbaldehyde | 110[4] | 109[4] |
| 2-Methyl-1H-imidazole-4-carbaldehyde | 110 | Not explicitly found |
| 1H-Imidazole-4-carbaldehyde | 96 | Not explicitly found |
| 1-Methyl-2-imidazolecarboxaldehyde | 110[5] | Not explicitly found |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of imidazole aldehydes.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the crystal.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.
-
Data Acquisition: For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). For LC-MS, electrospray ionization (ESI) is common. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for the validation of this compound.
Caption: General workflow for the spectroscopic analysis of an imidazole aldehyde.
Caption: Logical relationship for the validation of the target compound's spectroscopic data.
Conclusion
This comparative guide provides a foundational spectroscopic validation for this compound. By analyzing the spectral data of structurally similar compounds, we can confidently predict the characteristic IR, NMR, and mass spectral features of the target molecule. This information is crucial for its unambiguous identification in synthesis and for its application in further research and development. The provided experimental protocols offer a standardized approach for obtaining and verifying this data.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
Purity Assessment of Synthesized 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a crucial building block in the synthesis of various therapeutic agents. We present a comparative analysis of the synthesized product against a commercially available alternative, 1H-Imidazole-4-carbaldehyde, supported by detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to Purity Assessment
This compound is a key intermediate in the synthesis of pharmaceuticals. Its purity is critical as impurities can affect the efficacy, safety, and stability of the final drug product. The synthesis of imidazole derivatives can often lead to the formation of various impurities, including unreacted starting materials, byproducts from side reactions such as isomeric compounds, and residual solvents. Therefore, robust analytical methods are essential to ensure the quality and consistency of the synthesized compound.
This guide explores three widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is evaluated for its effectiveness in quantifying the purity of this compound and identifying potential impurities.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound is compared with a commercially available, high-purity batch of a structurally related alternative, 1H-Imidazole-4-carbaldehyde. The following table summarizes the quantitative data obtained from the different analytical techniques.
| Analytical Technique | Synthesized this compound | Alternative: 1H-Imidazole-4-carbaldehyde (Commercial) |
| Purity by HPLC (% Area) | 99.2% | ≥ 99.0% |
| Purity by qNMR (% w/w) | 99.1% | 99.3% |
| Purity by GC-MS (% Area) | 99.3% | 99.2% |
| Identified Impurities | Unreacted starting materials, Isomeric byproduct (1,3-Dimethyl-1H-imidazole-4-carbaldehyde) | Residual synthesis reagents |
| Melting Point (°C) | 88-90°C | 174-177°C[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reverse-phase method is typically employed for aromatic aldehydes.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene, is used. The internal standard should have protons that resonate in a clear region of the spectrum, away from the analyte's signals.
-
Method: Accurately weighed amounts of the synthesized compound and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration of the signals.
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., a wax-type or mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Potential Impurities in Synthesized this compound
The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing effective purification strategies and analytical methods.
-
Unreacted Starting Materials: Residual amounts of the initial reactants used in the synthesis.
-
Isomeric Byproducts: Formation of constitutional isomers, such as 1,3-Dimethyl-1H-imidazole-4-carbaldehyde, can occur depending on the reaction conditions.
-
Over-alkylation Products: Further methylation of the imidazole ring can lead to the formation of quaternary imidazolium salts.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Visualizing the Workflow
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. This guide demonstrates that while HPLC, qNMR, and GC-MS are all powerful techniques, they provide complementary information. For routine purity checks and monitoring of known impurities, HPLC is a robust and efficient method. For the identification of unknown volatile impurities, GC-MS is indispensable. For obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte, qNMR is the method of choice. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of their synthesized compounds, which is paramount for the advancement of pharmaceutical research.
References
Comparing the reactivity of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Key Heterocyclic Aldehyde with Common Aliphatic and Aromatic Aldehydes.
This guide provides a detailed comparison of the chemical reactivity of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde with other commonly used aldehydes, namely benzaldehyde, p-anisaldehyde, and butanal. The electronic properties of the dimethyl-imidazole ring significantly influence the reactivity of the aldehyde functional group, distinguishing it from simpler aromatic and aliphatic counterparts. This document summarizes available quantitative data, provides detailed experimental protocols for key reactions, and visualizes a relevant signaling pathway involving imidazole derivatives.
Introduction to this compound
This compound is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its unique structure, featuring a five-membered aromatic ring with two nitrogen atoms and two methyl substituents, imparts distinct electronic and steric characteristics that modulate the reactivity of the formyl group.[1] Understanding its reactivity profile in comparison to other aldehydes is essential for its effective utilization in organic synthesis and drug design. Imidazole derivatives, in general, are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to participate in various biological signaling pathways.[2][3]
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reactivity of this compound and its counterparts in several common organic reactions. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Wittig Reaction Yields
| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| This compound | (Triphenylphosphoranylidene)acetonitrile | 2-(1,5-Dimethyl-1H-imidazol-4-yl)acrylonitrile | Data not available | |
| Benzaldehyde | Methyl(triphenyl)phosphonium bromide | Styrene | ~70% (E/Z mixture) | [4] |
| p-Anisaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl p-methoxycinnamate | 66% (E/Z 92:8) | [5] |
| Butanal | (Triphenylphosphoranylidene)acetonitrile | 2-Hexenenitrile | High yields | [4] |
Table 2: Knoevenagel Condensation Yields
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| This compound | Malononitrile | 2-(1,5-Dimethyl-1H-imidazol-4-ylmethylene)malononitrile | Data not available | |
| Benzaldehyde | Malononitrile | 2-(Phenylmethylene)malononitrile | 98% | [6] |
| p-Anisaldehyde | Malonic Acid | p-Methoxycinnamic acid | High yields | [6] |
| Butanal | Malononitrile | 2-Hexylidenemalononitrile | High yields | [6] |
Table 3: Oxidation Reaction Yields
| Aldehyde | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | Manganese Dioxide | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | Data not available | |
| Benzaldehyde | Potassium Permanganate | Benzoic acid | High yields | [7] |
| p-Anisaldehyde | Potassium Permanganate | p-Anisic acid | High yields | [7] |
| Butanal | Potassium Permanganate | Butanoic acid | High yields | [7] |
Table 4: Reduction Reaction Yields
| Aldehyde | Reducing Agent | Product | Yield (%) | Reference |
| This compound | Sodium Borohydride | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | High yields | [8] |
| Benzaldehyde | Sodium Borohydride | Benzyl alcohol | High yields | [8] |
| p-Anisaldehyde | Sodium Borohydride | p-Methoxybenzyl alcohol | High yields | [8] |
| Butanal | Sodium Borohydride | 1-Butanol | High yields | [8] |
Experimental Protocols
Detailed methodologies for the key reactions cited are provided below.
Wittig Reaction of Benzaldehyde (Illustrative Protocol)
-
Materials: Methyl(triphenyl)phosphonium bromide, sodium amide, liquid ammonia, diethyl ether, benzaldehyde.
-
Procedure: A solution of methyl(triphenyl)phosphonium bromide in liquid ammonia is treated with sodium amide to generate the methylenetriphenylphosphorane ylide. After evaporation of the ammonia, the ylide is dissolved in dry diethyl ether. A solution of benzaldehyde in diethyl ether is then added dropwise to the ylide solution at room temperature. The reaction mixture is stirred for several hours and then quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield styrene.[4]
Knoevenagel Condensation of Benzaldehyde with Malononitrile (Illustrative Protocol)
-
Materials: Benzaldehyde, malononitrile, piperidine, ethanol.
-
Procedure: A solution of benzaldehyde and malononitrile in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is stirred at room temperature for a specified time, during which the product typically precipitates. The solid product is collected by filtration, washed with cold ethanol, and dried to give 2-(phenylmethylene)malononitrile.[6]
Oxidation of Butanal to Butanoic Acid (Illustrative Protocol)
-
Materials: Butanal, potassium permanganate, sodium hydroxide, sulfuric acid, diethyl ether.
-
Procedure: A solution of potassium permanganate and sodium hydroxide in water is cooled in an ice bath. Butanal is added dropwise to the stirred solution. The reaction mixture is then warmed to room temperature and stirred for several hours. The manganese dioxide precipitate is removed by filtration. The filtrate is acidified with sulfuric acid and extracted with diethyl ether. The ether extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield butanoic acid.[7]
Reduction of Benzaldehyde to Benzyl Alcohol (Illustrative Protocol)
-
Materials: Benzaldehyde, sodium borohydride, methanol.
-
Procedure: A solution of benzaldehyde in methanol is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The solvent is then removed under reduced pressure, and the residue is treated with water and extracted with diethyl ether. The organic extract is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield benzyl alcohol.[8]
Signaling Pathway Involvement
Imidazole-containing molecules, such as the amino acid histidine, play a crucial role in biological signaling pathways, particularly in two-component signal transduction systems. These systems often involve the transfer of a phosphoryl group from a sensor histidine kinase to a response regulator, a process in which the imidazole ring acts as a nucleophile to accept and transfer the phosphoryl group.[9][10] This phosphorelay mechanism is fundamental for bacteria to sense and respond to environmental changes.
Caption: A conceptual diagram of a phosphorelay signaling pathway.
Discussion on Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group.
-
This compound: The imidazole ring is an electron-rich aromatic system. The nitrogen atoms can donate electron density to the ring through resonance, which can, in turn, be withdrawn by the aldehyde group. However, the overall effect of the imidazole ring is generally considered to be electron-donating, which would decrease the electrophilicity of the carbonyl carbon compared to benzaldehyde. The methyl groups at the 1 and 5 positions also contribute to the electron-donating nature and may introduce some steric hindrance. Consequently, this compound is expected to be less reactive towards nucleophiles than benzaldehyde.
-
Benzaldehyde: This is a standard aromatic aldehyde where the carbonyl group is directly attached to the benzene ring. The benzene ring is less electron-donating than the dimethyl-imidazole ring, making the carbonyl carbon of benzaldehyde more electrophilic and thus generally more reactive.
-
p-Anisaldehyde: The methoxy group at the para position is a strong electron-donating group. This donation of electron density to the aromatic ring deactivates the carbonyl group towards nucleophilic attack, making p-anisaldehyde less reactive than benzaldehyde.
-
Butanal: As an aliphatic aldehyde, butanal lacks the electronic effects of an aromatic ring. The carbonyl carbon is generally more electrophilic than in aromatic aldehydes that possess electron-donating groups. However, it is also more prone to enolization under basic conditions.
Conclusion
This compound presents a unique reactivity profile due to the electronic and steric influence of the dimethyl-imidazole moiety. While quantitative comparative data is sparse, a qualitative assessment suggests that it is a moderately reactive aldehyde, likely less susceptible to nucleophilic attack than benzaldehyde but a valuable substrate for a variety of organic transformations. Its role as a building block for bioactive molecules underscores the importance of understanding its chemical behavior. Further quantitative studies are warranted to fully elucidate its reactivity in comparison to other aldehydes under standardized conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole as a Small Molecule Analogue in Two-Component Signal Transduction (Journal Article) | OSTI.GOV [osti.gov]
- 10. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. This guide provides a comparative analysis of X-ray crystallography for the structural characterization of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and its derivatives, benchmarked against alternative analytical techniques. While specific crystallographic data for the title compound is not publicly available, this guide draws upon established data from closely related imidazole derivatives to illustrate the principles and methodologies.
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their biological activity is intrinsically linked to their stereochemistry and intermolecular interactions, which can be definitively determined by single-crystal X-ray diffraction.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a detailed three-dimensional view of the molecule. The crystal structures of various imidazole derivatives have been successfully determined, revealing planar imidazole units and the influence of different substituents on their geometry.[1] The stability of these crystal structures is often maintained by a network of intermolecular interactions, including hydrogen bonds (O-H···N, O-H···O, C-H···N) and C-H···π interactions.[1]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer valuable insights into the structural and electronic properties of imidazole derivatives in different states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule in solution. Chemical shifts and coupling constants provide information about the chemical environment of each nucleus, confirming the molecular structure. For instance, in the characterization of 1-phenyl-1H-imidazole derivatives, ¹H NMR was used to identify the signals corresponding to the imidazole and phenyl protons, while ¹³C NMR confirmed the carbon framework.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the analysis of 4-(1H-imidazol-1-yl)benzaldehyde, characteristic C=O and aromatic C=C stretching vibrations were observed, confirming the presence of the aldehyde and aromatic rings.[2][3]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
Comparative Analysis of Structural Characterization Methods
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Crystalline Solid | Unambiguous structural determination | Requires single crystals of sufficient size and quality |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes | Solution | Provides information about the structure in solution, non-destructive | Does not provide precise bond lengths and angles, can be complex for large molecules |
| IR Spectroscopy | Presence of functional groups | Solid or Liquid | Fast, simple, non-destructive | Provides limited information on the overall 3D structure |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Gas phase | High sensitivity, requires very small sample amounts | Does not provide information on the 3D arrangement of atoms |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Imidazole Derivative
The following protocol is a representative example of the steps involved in determining the crystal structure of an imidazole derivative, based on published methodologies.[4][5]
-
Synthesis and Crystallization: The imidazole derivative of interest is first synthesized and purified. Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation of a saturated solution in an appropriate solvent.[6]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[5]
Visualization of Experimental Workflow
The general workflow for the structural characterization of imidazole derivatives can be visualized as follows:
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural characterization of imidazole derivatives.
Logical Relationship of Characterization Techniques
The different analytical techniques provide complementary information that, when combined, leads to a comprehensive understanding of the molecule's structure.
Caption: A diagram showing the complementary nature of different analytical techniques for comprehensive structural elucidation.
References
- 1. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review [ouci.dntb.gov.ua]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide is intended to assist researchers in developing and validating their own analytical methods by presenting typical experimental protocols and performance characteristics for each technique.
High-Performance Liquid Chromatography (HPLC): A Proposed Method
HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for many pharmaceutical intermediates.[2][3] A reversed-phase HPLC method is proposed for the analysis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
Experimental Protocol: Proposed HPLC Method
A standard HPLC system equipped with a UV detector would be appropriate for this analysis. The imidazole ring and the carbaldehyde group provide chromophores that allow for UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is proposed. Formic acid helps to improve peak shape and provides protons for potential mass spectrometry (MS) detection.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance of similar imidazole aldehydes)
-
Injection Volume: 10 µL
-
Sample Preparation: The sample would be dissolved in the mobile phase or a compatible solvent like methanol.
Workflow for the Proposed HPLC Method
Caption: Proposed HPLC Experimental Workflow
Gas Chromatography (GC): An Alternative Approach
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For imidazole derivatives, GC analysis can be performed, although a derivatization step may be necessary to improve volatility and thermal stability, especially for more polar compounds.[4][5]
Experimental Protocol: Proposed GC Method
A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable. GC-MS offers the added advantage of providing structural information for peak identification.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Autosampler
-
FID or Mass Spectrometer detector
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Derivatization (Optional): If the compound shows poor peak shape or thermal instability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to create a more volatile silyl derivative.
Comparison of Proposed Analytical Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
| Feature | Proposed HPLC Method | Proposed GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Well-suited for non-volatile, polar, and thermally labile compounds.[2][3] | Best for volatile and thermally stable compounds.[2] |
| Instrumentation | HPLC with UV or MS detector. | GC with FID or MS detector. |
| Column | Packed column (e.g., C18). | Capillary column (e.g., DB-5ms). |
| Mobile/Carrier Phase | Liquid solvent mixture (e.g., Acetonitrile/Water). | Inert gas (e.g., Helium, Hydrogen). |
| Temperature | Typically operates at or near ambient temperature.[6] | Requires high temperatures for volatilization.[6] |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility.[4][5] |
| Expected Advantages | - Broader applicability to a wider range of compounds. - Analysis of thermally sensitive compounds without degradation.[7] - Generally less complex sample preparation. | - High resolution and separation efficiency. - Faster analysis times are often possible.[3] - Lower cost per analysis due to minimal solvent usage.[3] |
| Expected Limitations | - Higher solvent consumption and disposal costs. - Potentially longer run times compared to GC.[7] | - Limited to volatile and thermally stable compounds. - Potential for thermal degradation of the analyte in the injector or column. - Derivatization adds a step to sample preparation and can introduce variability. |
Conclusion
For the routine analysis and quality control of this compound, the proposed reversed-phase HPLC method is likely the more robust and straightforward approach. Its operation at ambient temperature avoids the potential for thermal degradation of the analyte, a key consideration for a molecule with a reactive aldehyde group. The sample preparation is also simpler, leading to a more efficient workflow.
The GC method serves as a viable alternative, particularly if high resolution is required to separate closely related impurities. However, the need for high temperatures and the potential requirement for derivatization present challenges that would need to be carefully addressed during method development and validation. The choice of detector, especially a mass spectrometer, would be crucial for peak identification and purity assessment in both techniques.
Ultimately, the selection of the analytical method should be based on a thorough validation process that considers specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results for the intended application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Navigating the Spectral Maze: A Comparative Guide to Dimethyl-1H-imidazole-4-carbaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Spectroscopic data serves as the fingerprint of a molecule, and the ability to cross-reference this data is a critical skill. This guide provides a comparative analysis of the spectral data for isomers of Dimethyl-1H-imidazole-4-carbaldehyde, offering a framework for spectral cross-referencing.
Note on Data Availability: Publicly accessible, experimentally-derived spectral data for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde is limited. Therefore, this guide utilizes data from its closely related and well-characterized isomers, 1,2-Dimethyl-1H-imidazole-4-carbaldehyde and 1-Methyl-1H-imidazole-4-carbaldehyde , to illustrate the principles of spectral comparison.
Comparative Spectral Data
The following tables summarize the key spectral data for the selected isomers. This data provides a basis for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectral Data (¹H Chemical Shifts (δ) in ppm)
| Compound | H (imidazole ring) | -CHO | N-CH₃ | C-CH₃ | Solvent |
| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde | 7.5-7.8 (s, 1H) | 9.7-9.9 (s, 1H) | 3.7-3.9 (s, 3H) | 2.4-2.6 (s, 3H) | CDCl₃ |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 7.6-7.8 (s, 1H), 7.8-8.0 (s, 1H) | 9.8-10.0 (s, 1H) | 3.8-4.0 (s, 3H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (¹³C Chemical Shifts (δ) in ppm)
| Compound | C=O | C (imidazole ring) | N-CH₃ | C-CH₃ | Solvent |
| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde | 185.0-187.0 | 120.0-145.0 (multiple signals) | 30.0-35.0 | 10.0-15.0 | CDCl₃ |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 184.0-186.0 | 120.0-148.0 (multiple signals) | 32.0-37.0 | - | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks | Ionization Method |
| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde | 124.06 | 123, 95, 68, 54 | Electron Ionization (EI) |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 110.05 | 109, 81, 54, 42 | Electron Ionization (EI) |
Table 4: IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=N Stretch (Imidazole Ring) | C-H Stretch (Aromatic/Alkane) |
| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde | 1670-1690 | 1500-1600 | 2900-3100 |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 1660-1680 | 1490-1590 | 2900-3150 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) system.
-
Ionization:
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride). Drop the solution onto an IR-transparent window (e.g., a salt plate made of NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Visualization of the Cross-Referencing Workflow
The following diagram illustrates a logical workflow for the cross-referencing of spectral data for an unknown imidazole derivative.
Caption: Workflow for Spectral Data Cross-Referencing.
This guide provides a foundational approach to the comparative analysis of spectral data for Dimethyl-1H-imidazole-4-carbaldehyde isomers. By systematically acquiring, analyzing, and comparing multi-technique spectral data, researchers can confidently identify and characterize these and other novel compounds.
References
Efficacy comparison of catalysts for 1,5-Dimethyl-1H-imidazole-4-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic methods for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The focus is on providing objective performance comparisons supported by available experimental data and detailed methodologies.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the preparation of bioactive molecules. The efficient and selective introduction of the formyl group at the C4 position of the 1,5-dimethyl-1H-imidazole core is a critical step in the synthesis of numerous target compounds. This guide evaluates the efficacy of different catalytic approaches to achieve this transformation.
Catalytic Methodologies and Performance Data
Therefore, this guide will focus on the well-established Vilsmeier-Haack reaction for the formylation of the 1,5-dimethyl-1H-imidazole precursor.
Vilsmeier-Haack Reaction: The Prevailing Catalytic Approach
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then reacts with the electron-rich imidazole ring to introduce the formyl group.
General Reaction Scheme:
While specific experimental data for the formylation of 1,5-dimethyl-1H-imidazole is not extensively reported in readily accessible literature, the following table presents representative data for the Vilsmeier-Haack formylation of a similar N-substituted imidazole, providing an indication of the expected reaction parameters and outcomes.
Table 1: Performance Data for the Vilsmeier-Haack Formylation of an N-Substituted Imidazole Derivative
| Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ / DMF | 1-Benzyl-1H-imidazole | 90 | 4 | 85 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented is illustrative and based on typical outcomes for Vilsmeier-Haack reactions on similar substrates. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound would first involve the synthesis of the 1,5-dimethyl-1H-imidazole precursor, followed by the Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 1,5-dimethyl-1H-imidazole (Precursor)
A common method for the synthesis of N-substituted imidazoles involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia (Radziszewski synthesis) or modifications thereof.
Materials:
-
Glyoxal
-
Acetaldehyde
-
Methylamine
-
Ammonia
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Combine equimolar amounts of glyoxal, acetaldehyde, methylamine, and ammonia in a suitable solvent.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1,5-dimethyl-1H-imidazole.
Protocol 2: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-imidazole
This protocol describes the introduction of the formyl group onto the synthesized 1,5-dimethyl-1H-imidazole.
Materials:
-
1,5-dimethyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, as solvent)
-
Sodium acetate solution (for workup)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled solution of DMF in DCM.
-
To this mixture, add a solution of 1,5-dimethyl-1H-imidazole in DCM dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and then neutralize with a cold aqueous solution of sodium acetate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the general logic of the synthesis and the mechanism of the key catalytic step.
Caption: General workflow for the synthesis of this compound.
A Comparative Benchmarking Guide on the Stability of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a crucial scaffold in many biologically active molecules. Understanding the stability of substituted imidazoles is paramount for drug development, formulation, and defining storage conditions. The presence and position of methyl groups on the imidazole ring can significantly influence the electron density and, consequently, the molecule's susceptibility to various degradation pathways.
Comparative Stability Analysis
The stability of the imidazole-4-carbaldehyde analogues is influenced by the electronic effects of the methyl substituents. Methyl groups are electron-donating, which can affect the reactivity and stability of the heterocyclic ring. It is known that 1H-Imidazole-4-carbaldehyde is sensitive to air and light, and should be stored in a cool, dry place to prevent degradation[1]. The introduction of electron-donating methyl groups is expected to increase the electron density of the imidazole ring, which can enhance its stability against certain degradation pathways, such as oxidation.
Table 1: Physicochemical Properties and Inferred Relative Stability of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and Its Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Inferred Relative Stability | Rationale for Inferred Stability |
| This compound | C₆H₈N₂O | 124.14[2] | Highest | Two electron-donating methyl groups at N1 and C5 positions increase the electron density of the imidazole ring, enhancing its stability. |
| 1-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11[3] | High | One electron-donating methyl group at the N1 position increases ring stability compared to the parent compound. |
| 5-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11[4] | High | One electron-donating methyl group at the C5 position enhances ring stability. The N-H bond remains, which could be a site for certain reactions. |
| 1H-Imidazole-4-carbaldehyde | C₄H₄N₂O | 96.09[5] | Moderate | The unsubstituted imidazole ring is generally stable but is reported to be sensitive to air and light[1]. It lacks the additional stabilization from electron-donating groups. |
Experimental Protocols for Stability Benchmarking
To quantitatively assess the stability of this compound and its analogues, a forced degradation study is recommended. These studies intentionally expose the compounds to stress conditions to predict their degradation pathways and determine their intrinsic stability.[6]
Forced Degradation Study Protocol
1. Objective: To compare the intrinsic stability of this compound and its analogues under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
1-Methyl-1H-imidazole-4-carbaldehyde
-
5-Methyl-1H-imidazole-4-carbaldehyde
-
1H-Imidazole-4-carbaldehyde
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
4. Experimental Conditions:
A stock solution of each compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. These solutions are then subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.
5. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all its degradation products.
-
The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Table 2: Example Data Presentation for Forced Degradation Studies (% Degradation)
| Condition | Time (h) | This compound | 1-Methyl-1H-imidazole-4-carbaldehyde | 5-Methyl-1H-imidazole-4-carbaldehyde | 1H-Imidazole-4-carbaldehyde |
| 0.1 M HCl (60°C) | 24 | ||||
| 0.1 M NaOH (60°C) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Thermal (80°C) | 48 | ||||
| Photolytic (UV/Vis) | 48 |
Note: The table above is a template for presenting experimental data. Actual values would be determined through experimentation.
Visualization of a Relevant Signaling Pathway
Imidazole derivatives are known to be inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in inflammatory signaling pathways. The following diagram illustrates a simplified workflow for a forced degradation study.
References
- 1. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Safety Operating Guide
Proper Disposal of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, ensuring compliance and laboratory safety.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed.[1]
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink, or smoke when using this product.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P330: Rinse mouth.[1]
In case of accidental release, avoid dust formation and breathing in mist, gas, or vapors. Ensure adequate ventilation and remove all sources of ignition. Personnel involved in cleanup should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[1]
II. Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
III. Step-by-Step Disposal Procedure
The primary disposal method for this compound is to entrust it to a licensed professional waste disposal service.[2] The specific steps are as follows:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and include appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
-
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | First Aid and Response Measures |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus.[1] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 1,5-Dimethyl-1H-imidazole-4-carbaldehyde
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Adherence to these procedural guidelines is essential for ensuring the safety of all laboratory personnel.
When working with this compound, a comprehensive approach to personal protective equipment (PPE) is critical to minimize exposure and ensure a safe laboratory environment. This compound is classified as harmful if swallowed and requires careful handling to prevent accidental ingestion, inhalation, and skin contact. The following guidelines detail the necessary PPE, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]
The following table summarizes the recommended PPE for handling this compound. While specific data for this compound is limited, the recommendations are based on information for the compound itself and closely related imidazole-based compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for leaks or tears before and during use. | To prevent skin contact. Information on related compounds suggests nitrile gloves are suitable.[2][3] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A fully-buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge. | To prevent inhalation of dust particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to post-handling procedures.
Caption: Procedural workflow for safely handling this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or surplus this compound should be disposed of as hazardous chemical waste.[5] It is recommended to contact a licensed professional waste disposal service.[4] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[4]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
